molecular formula C9H14N2O B2623190 2-(1H-imidazol-1-yl)cyclohexan-1-ol CAS No. 100199-09-5

2-(1H-imidazol-1-yl)cyclohexan-1-ol

Cat. No.: B2623190
CAS No.: 100199-09-5
M. Wt: 166.224
InChI Key: HELVEFCDBSXYQT-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-yl)cyclohexan-1-ol (CAS 100199-09-5) is a chemical compound featuring a cyclohexanol backbone substituted with an imidazole group, making it a valuable scaffold in medicinal chemistry and drug discovery research. The imidazole moiety is a key pharmacophore known for its ability to coordinate with metal ions and interact with biological targets. Specifically, imidazole-containing compounds are investigated as potent inhibitors of enzymes like heme oxygenase-1 (HO-1), a target implicated in cancer therapy due to its role in tumor growth and aggressiveness . Furthermore, structural analogs of this compound, such as those where the imidazole is linked to a phenyl ring, have demonstrated significant antifungal activity against Candida species, including strains resistant to fluconazole . With the molecular formula C9H14N2O and a molecular weight of 166.22 g/mol, this compound serves as a versatile building block for synthesizing more complex molecules for biological evaluation . It is supplied for non-human research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylcyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c12-9-4-2-1-3-8(9)11-6-5-10-7-11/h5-9,12H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELVEFCDBSXYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2C=CN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(1H-imidazol-1-yl)cyclohexan-1-ol: Structural Analysis, Synthesis, and Applications

[1]

Executive Summary

2-(1H-imidazol-1-yl)cyclohexan-1-ol (CAS: 100199-09-5 ) is a versatile β-amino alcohol derivative characterized by a cyclohexane scaffold substituted with a hydroxyl group and an imidazole moiety at adjacent carbons.[1][2][3][4] This compound serves as a critical intermediate in the synthesis of bioactive azole antifungals, a bidentate N,O-donor ligand in coordination chemistry, and a precursor for chiral ionic liquids used in asymmetric catalysis.

This guide provides a comprehensive technical analysis of its structural properties, stereoselective synthesis, and functional applications, designed for researchers in medicinal chemistry and materials science.

Chemical Identity & Structural Analysis[5][6]

Core Identification
PropertyData
CAS Registry Number 100199-09-5
IUPAC Name This compound
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
SMILES OC1CCCCC1n2ccnc2
Physical State Solid (White to off-white crystalline powder)
Stereochemistry and Conformational Analysis

The synthesis of this compound from cyclohexene oxide is highly stereoselective, predominantly yielding the trans-isomer .[1]

  • Mechanism of Stereoselectivity: The reaction proceeds via an S_N2-type nucleophilic attack of the imidazole nitrogen on the epoxide ring. Due to the steric constraints of the cyclohexane ring, the attack occurs at the backside of the epoxide carbon, resulting in a trans-diaxial opening.

  • Conformation: In the ground state, the trans-isomer exists in equilibrium between two chair conformations. However, the diequatorial conformer is generally favored to minimize 1,3-diaxial interactions, placing both the bulky imidazole and hydroxyl groups in equatorial positions.

Key Structural Features:

  • Chirality: The molecule possesses two stereocenters at C1 and C2. The product is typically obtained as a racemic mixture of (1R,2R) and (1S,2S) enantiomers unless chiral catalysts are employed.

  • Coordination Sites: It acts as a bidentate ligand.[1] The N3 atom of the imidazole ring (sp² hybridized) is a soft donor, while the hydroxyl oxygen is a hard donor, allowing it to bridge hard/soft metal centers.

Synthesis & Fabrication

Reaction Mechanism

The synthesis involves the nucleophilic ring-opening of cyclohexene oxide by imidazole.[1] This reaction can be catalyzed by Lewis acids, but often proceeds under thermal conditions in protic solvents which assist in activating the epoxide oxygen via hydrogen bonding.

SynthesisMechanismFigure 1: Stereoselective Ring Opening MechanismReactantsCyclohexene Oxide+ ImidazoleTSTransition State(Backside Attack)Reactants->TSHeat/CatalystIntermediateAlkoxideIntermediateTS->IntermediateRing OpeningProducttrans-2-(1H-imidazol-1-yl)cyclohexan-1-olIntermediate->ProductProtonation

Figure 1: The S_N2 mechanism ensures the trans-configuration of the final product.[1]

Experimental Protocol: Thermal Ring Opening

This protocol describes the solvent-free or aqueous synthesis, which is favored for its "green" chemistry profile and high atom economy.

Reagents:

  • Cyclohexene oxide (1.0 equiv)[1][5]

  • Imidazole (1.2 equiv)[1]

  • Solvent: Water or Ethanol (optional, reaction can be run neat)[1]

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (1.2 equiv) in a minimal amount of water or ethanol. Alternatively, mix solid imidazole directly with cyclohexene oxide if running neat.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) for 6–12 hours. Monitor reaction progress via TLC (eluent: EtOAc/MeOH 9:1) or LC-MS.[1] The epoxide spot should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If water was used, the product may precipitate out; filter and wash with cold water.

    • If soluble, extract with Ethyl Acetate (3 x 20 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude solid from an Ethyl Acetate/Hexane mixture to obtain pure trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol.

Validation Criteria:

  • ¹H NMR (CDCl₃, 400 MHz): Look for the methine proton attached to the hydroxyl group (CH-OH) as a multiplet around 3.6–3.8 ppm and the methine proton attached to the imidazole (CH-N) around 3.8–4.0 ppm.[1] The coupling constant J between these protons (typically 10–11 Hz) confirms the trans-diaxial arrangement.[1]

  • Yield: Typical yields range from 75% to 90%.

Physicochemical Properties[1][4][5][6][8][10][11][12]

PropertyValue / DescriptionSignificance
Melting Point 95–105°C (approx.)[1]Indicates solid state stability; convenient for handling.[1]
pKa (Imidazole) ~6.9The imidazole ring can be protonated at N3, forming an imidazolium cation.
pKa (Hydroxyl) ~16Typical secondary alcohol acidity.[1]
Solubility Soluble in DMSO, MeOH, EtOH, CHCl₃.Facilitates use in biological assays and organic synthesis.
LogP ~0.5 - 1.0 (Predicted)Amphiphilic nature allows membrane permeability (drug-like).[1]
Spectral Characteristics[5][11][13][14]
  • IR Spectrum: Broad band at 3200–3400 cm⁻¹ (O-H stretch).[1] Sharp bands at ~1500–1600 cm⁻¹ (C=N and C=C of imidazole).[1]

  • Mass Spectrometry: Molecular ion peak [M+H]⁺ at m/z 167.[1]

Applications

Coordination Chemistry

The compound acts as a versatile N,O-bidentate ligand . It mimics the coordination environment found in metalloenzymes where histidine (imidazole) and serine/tyrosine (hydroxyl) residues bind metal centers.[1]

CoordinationFigure 2: Bidentate Chelation ModeMetalM²⁺N_DonorN (Imidazole)N_Donor->MetalCoordinationO_DonorO (Hydroxyl)O_Donor->MetalCoordinationScaffoldCyclohexaneBackboneScaffold->N_DonorScaffold->O_Donor

Figure 2: Chelation mode stabilizing transition metals (e.g., Cu, Zn).

Pharmaceutical Development[1][5]
  • Antifungal Pharmacophore: The imidazole ring is the active pharmacophore in azole antifungals (e.g., ketoconazole). It inhibits the fungal enzyme lanosterol 14α-demethylase (CYP51) by coordinating to the heme iron.[1] The cyclohexyl backbone provides lipophilicity and structural rigidity, potentially improving binding selectivity compared to flexible linear chains.

  • Kinase Inhibition: The scaffold serves as a template for designing ATP-competitive inhibitors, where the imidazole H-bonds with the kinase hinge region.[1]

Asymmetric Catalysis

When resolved into pure enantiomers, the compound serves as a precursor for Chiral Ionic Liquids (CILs) . These CILs are used as solvents or organocatalysts in asymmetric Diels-Alder reactions and Michael additions, inducing stereoselectivity in the products.

References

  • Synthesis and Biological Activity of Imidazole Derivatives.Journal of Medicinal Chemistry. (General reference for imidazole pharmacophores).
  • Stereoselective Ring Opening of Epoxides.Journal of Organic Chemistry. (Mechanistic basis for trans-selectivity).
  • CAS Database Record 100199-09-5. Chemical Abstracts Service.[1]

  • Chemoenzymatic synthesis of optically active 2-(substituted-1H-imidazol-1-yl)cycloalkanols. Tetrahedron: Asymmetry. Link (Describes the resolution and application of this specific scaffold).

  • Imidazole-based Ligands in Coordination Chemistry.

The Enduring Scaffold: A Technical Guide to 2-(1H-imidazol-1-yl)cyclohexan-1-ol as a Keystone Pharmacophore for Antifungal Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates a robust pipeline of novel antifungal agents. Within the arsenal of medicinal chemistry, the azole class of drugs has long been a cornerstone of antifungal therapy. This technical guide delves into the core of their efficacy, focusing on the 2-(1H-imidazol-1-yl)cyclohexan-1-ol scaffold as a critical pharmacophore. We will explore its fundamental mechanism of action, dissect its structure-activity relationships, provide detailed synthetic and bio-evaluative protocols, and contextualize its significance through clinically relevant examples. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of next-generation antifungal therapeutics.

The Clinical Imperative and the Pharmacophore Concept

Invasive fungal infections represent a significant and growing cause of morbidity and mortality, particularly in immunocompromised patient populations.[1] The widespread use of existing antifungal drugs, such as fluconazole, has unfortunately led to the emergence of resistant fungal pathogens, diminishing their clinical utility.[1] This challenge underscores the urgent need for new therapeutic strategies and novel molecular entities.

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features that are necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The this compound moiety is a quintessential example of a successful pharmacophore that has been extensively exploited in the development of azole antifungals.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary target of azole antifungal agents is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51, also known as Erg11).[2][3] This enzyme is a crucial catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is absent in mammalian cells.[4][5] Ergosterol plays a vital role in maintaining the integrity, fluidity, and permeability of the fungal cell membrane.[6][7]

The this compound pharmacophore exerts its effect through a two-pronged attack:

  • Heme Coordination: The unsubstituted N-3 atom of the imidazole ring acts as a potent ligand, coordinating to the ferric iron atom within the heme prosthetic group at the active site of CYP51.[8] This interaction effectively blocks the enzyme's ability to bind its natural substrate, lanosterol.

  • Hydrophobic Interactions: The cyclohexanol ring and other appended lipophilic groups on the pharmacophore engage in hydrophobic interactions with the apoprotein in the active site, further anchoring the inhibitor and enhancing its binding affinity.[9]

By inhibiting lanosterol 14α-demethylase, azole antifungals disrupt the ergosterol biosynthesis pathway. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[1] The consequence is a cascade of detrimental effects, including increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect at higher concentrations).[4][5]

Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Lanosterol Lanosterol Intermediates Intermediates Lanosterol->Intermediates CYP51 (Lanosterol 14α-demethylase) Ergosterol Ergosterol Intermediates->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Fungal_Cell_Membrane Essential Component Azole_Pharmacophore This compound Pharmacophore CYP51 CYP51 Enzyme Azole_Pharmacophore->CYP51 Heme Coordination Fungal_Growth Fungal Growth & Proliferation Azole_Pharmacophore->Fungal_Growth

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by the azole pharmacophore.

Synthesis and Stereochemistry of the Core Scaffold

The synthesis of the this compound core is a well-established process in medicinal chemistry. A common and efficient method involves the nucleophilic ring-opening of a cyclohexene oxide precursor with imidazole.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 equivalent) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a base, such as potassium carbonate (K₂CO₃, 1.5 equivalents), to the solution to facilitate the deprotonation of imidazole, enhancing its nucleophilicity.

  • Epoxide Addition: To the stirred suspension, add cyclohexene oxide (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain it at this temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired this compound as a mixture of cis and trans isomers.

Self-Validation: The identity and purity of the synthesized compound must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the correct molecular structure and absence of significant impurities.

Synthetic_Workflow start Start Materials: - Cyclohexene Oxide - Imidazole - K₂CO₃, Acetonitrile step1 Step 1: Nucleophilic Ring-Opening Heat to 80-90°C, 12-24h start->step1 step2 Step 2: Work-up - Cool to RT - Filter K₂CO₃ - Concentrate step1->step2 step3 Step 3: Extraction - Dissolve in Ethyl Acetate - Wash with Water - Dry over Na₂SO₄ step2->step3 step4 Step 4: Purification Silica Gel Column Chromatography step3->step4 end_product Final Product: This compound (cis/trans mixture) step4->end_product validation Validation: ¹H NMR, ¹³C NMR, MS end_product->validation

Caption: General workflow for the synthesis of the core pharmacophore.

Structure-Activity Relationships (SAR)

The biological activity of antifungal agents based on the this compound scaffold is highly dependent on their stereochemistry and the nature of substituents.[7][9]

  • Imidazole Moiety: The imidazole ring is essential for activity, as it directly coordinates with the heme iron of CYP51.[10] Modifications to this ring, such as substitution, generally lead to a significant loss of potency.

  • Hydroxyl Group: The hydroxyl group on the cyclohexyl ring is a key hydrogen bond donor, interacting with residues in the active site of CYP51.[2] Its presence and relative stereochemistry are crucial for high-affinity binding.

  • Cyclohexyl Ring: This ring acts as a scaffold, correctly positioning the imidazole and hydroxyl groups for optimal interaction with the enzyme. Its lipophilicity contributes to the overall binding affinity.

  • Substituents: The introduction of various substituents on the cyclohexyl ring or by converting the hydroxyl group into an ether or ester can dramatically modulate the antifungal activity, spectrum, and pharmacokinetic properties of the resulting compounds.[11] Generally, bulky, lipophilic side chains enhance the potency by providing additional hydrophobic interactions within the large active site of the fungal CYP51 enzyme.[9]

Compound/Modification Key Structural Feature Relative Antifungal Activity (MIC) Rationale for Activity Change
Core Scaffold This compoundBaselinePossesses the essential pharmacophoric elements for CYP51 inhibition.
Derivative A Addition of a p-chlorophenyl ether at the 1-position+++The halogenated aromatic ring provides strong hydrophobic and potential halogen-bonding interactions within the enzyme's active site, significantly increasing potency.
Derivative B Replacement of imidazole with triazole+/++Triazole also coordinates with heme iron. This modification is the basis for the triazole class of antifungals (e.g., fluconazole), which often exhibit an improved safety profile and broader spectrum.[12][13]
Derivative C Esterification of the hydroxyl group+/-Can act as a prodrug, but often the free hydroxyl is required for optimal hydrogen bonding. Activity depends on in-vivo hydrolysis.
Derivative D Removal of the hydroxyl group---Loss of the critical hydrogen bond donor functionality leads to a significant decrease or complete loss of activity.

Note: Relative activity is denoted as: +++ (High), ++ (Moderate), + (Low), --- (Inactive).

Protocol for Antifungal Susceptibility Testing

To evaluate the efficacy of newly synthesized derivatives, a standardized in vitro antifungal susceptibility test is essential. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[14][15]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Antifungal Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, prepare two-fold serial dilutions of the antifungal agent in RPMI 1640 medium.[16] The final concentration range should typically span from 0.015 to 16 µg/mL. Include a positive control well (no drug) and a negative control well (no fungi).

  • Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[16]

  • Inoculation: Dilute the standardized fungal suspension in RPMI 1640 medium and add 100 µL to each well of the microtiter plate, achieving a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth in the positive control well.[16]

Self-Validation: The inclusion of quality control strains with known MIC values for standard antifungal agents (e.g., fluconazole) is mandatory to ensure the validity and reproducibility of the assay.

Conclusion and Future Perspectives

The this compound scaffold remains a highly relevant and successful pharmacophore in the design of potent antifungal agents. Its elegant mechanism of action, targeting the fungal-specific enzyme lanosterol 14α-demethylase, provides a solid foundation for therapeutic selectivity. A thorough understanding of its synthesis, stereochemistry, and structure-activity relationships is paramount for the rational design of new derivatives.

Future efforts in this field will likely focus on modifying this core scaffold to overcome existing resistance mechanisms, improve selectivity over human cytochrome P450 enzymes to reduce drug-drug interactions, and enhance pharmacokinetic properties for improved clinical outcomes.[12][13] The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation antifungal agents built upon this enduring and effective pharmacophoric foundation.

References

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (URL: )
  • Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. (URL: )
  • Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed. (URL: [Link])

  • Design and optimization of highly-selective fungal CYP51 inhibitors - PubMed. (URL: [Link])

  • Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Design and optimization of highly-selective fungal CYP51 inhibitors - ResearchGate. (URL: [Link])

  • Lanosterol 14 alpha-demethylase – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs - PubMed. (URL: [Link])

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. (URL: [Link])

  • Mode of action and resistance to azole antifungals associated with the formation of 14 alpha-methylergosta-8,24(28)-dien-3 beta,6 alpha-diol - PubMed. (URL: [Link])

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry. (URL: [Link])

  • Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - MDPI. (URL: [Link])

  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens | Antimicrobial Agents and Chemotherapy - ASM Journals. (URL: [Link])

  • Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents - PubMed. (URL: [Link])

  • Current status of antifungal susceptibility testing methods - Oxford Academic. (URL: [Link])

  • Antifungal Susceptibility Testing: Current Approaches - PMC. (URL: [Link])

  • Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review - MDPI. (URL: [Link])

  • Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products - JoVE. (URL: [Link])

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Request PDF - ResearchGate. (URL: [Link])

Sources

Strategic Coordination of Imidazole-Based Alcohol Ligands: From Bioinorganic Modeling to Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The N,O-Donor Advantage: Imidazole-based alcohol ligands represent a privileged scaffold in coordination chemistry, bridging the gap between hard oxygen donors and borderline/soft nitrogen donors. This unique "hemilability" allows these ligands to stabilize high-valent metal centers (critical for oxidation catalysis) while maintaining structural flexibility for substrate binding (critical for drug design).

This guide deconstructs the coordination behaviors of ligands such as 2-(hydroxymethyl)imidazole and 4-(hydroxymethyl)imidazole , providing a roadmap for their application in biomimetic catalysis and anticancer drug development.

Ligand Architecture and Coordination Modes[1][2]

The structural duality of imidazole-alcohol ligands stems from the competition between the


 imine nitrogen (N3) and the hydroxyl oxygen.
The Chelate Effect vs. Bridging Modes
  • Monodentate Binding (

    
    ):  The imidazole N3 is the primary anchor due to its higher basicity (
    
    
    
    ). In acidic media or sterically crowded environments, the -OH group remains uncoordinated, often engaging in supramolecular H-bonding.
  • Chelation (

    
    ):  Upon deprotonation of the hydroxyl group (forming an alkoxide), the ligand acts as a potent N,O-chelate. This forms stable 5- or 6-membered metallacycles, crucial for stabilizing metals like Cu(II) and Ru(II).
    
  • Bridging Alkoxide (

    
    ):  In polynuclear assemblies, the alkoxide oxygen often bridges two metal centers, facilitating magnetic exchange coupling (e.g., in Cu(II) dimers).
    
Visualization of Coordination Topologies

CoordinationModes Ligand Imidazole-Alcohol Ligand Metal Metal Center (M) Ligand->Metal Coordination Mode1 Monodentate (κN) (Distorted Octahedral) Metal->Mode1 Neutral pH / Steric Bulk Mode2 Chelate (κ²N,O) (Stable Metallacycle) Metal->Mode2 Basic pH / Alkoxide Formation Mode3 Bridging Alkoxide (μ-O) (Polynuclear Assembly) Metal->Mode3 Excess Metal / Self-Assembly

Figure 1: Divergent coordination pathways dictated by pH and metal-to-ligand stoichiometry.

Bioinorganic Modeling: The Galactose Oxidase Connection

One of the most significant applications of imidazole-alcohol ligands is in modeling the active site of Galactose Oxidase (GOase) .

  • The Biological Target: GOase contains a mononuclear copper center coordinated by two histidines (imidazole), two tyrosines (phenol/phenolate), and a solvent molecule. It catalyzes the oxidation of primary alcohols to aldehydes.[1]

  • The Synthetic Mimic: Copper(II) complexes of imidazole-alcohol ligands mimic this N/O environment. The deprotonated alkoxide moiety simulates the tyrosinate ligation, allowing researchers to study the Radical Mechanism where the ligand itself (or a bound substrate) participates in electron transfer.

Key Mechanistic Insight

In these models, the Cu(II)-alkoxide bond is redox-active. During catalysis, the complex can access a formal Cu(III) state or, more commonly, a Cu(II)-ligand radical state, facilitating the abstraction of a hydrogen atom from the substrate alcohol.

Catalytic Applications: Aerobic Alcohol Oxidation[3][4][5][6]

Moving beyond modeling, these complexes are robust catalysts for "Green Chemistry" oxidations using ambient air as the oxidant.

The Cu/TEMPO/NMI System

A benchmark system involves Copper(I/II) salts, an imidazole ligand (like N-methylimidazole or a hydroxymethyl derivative), and TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl).[2]

  • Role of Imidazole: It acts as a base to deprotonate the substrate alcohol and as a ligand to stabilize the copper intermediate.

  • Role of TEMPO: It acts as a redox mediator, shuttling electrons between the copper-substrate complex and molecular oxygen.

Catalytic Cycle Visualization

CatalyticCycle Start Resting Catalyst [Cu(II)-Ligand] Inter1 Substrate Binding [Cu(II)-Alkoxide] Start->Inter1 + Alcohol / - H+ Inter2 H-Atom Abstraction (Rate Limiting) Inter1->Inter2 TEMPO mediated Product Product Release (Aldehyde) Inter2->Product Elimination Reox Re-oxidation by O2/TEMPO Product->Reox Reox->Start Regeneration

Figure 2: Aerobic oxidation cycle showing the critical Cu(II)-alkoxide intermediate.

Medicinal Chemistry: Ruthenium-Arene Anticancer Agents[7][8]

Ruthenium(II) arene complexes utilizing imidazole-alcohol ligands are emerging as potent alternatives to Cisplatin.

  • Structure: These complexes typically adopt a "piano-stool" geometry:

    
    .
    
  • Mechanism: The imidazole-alcohol ligand (

    
    ) chelates the Ru center. The "hemilability" is crucial here; the Ru-O bond can temporarily break in the intracellular environment, opening a coordination site for DNA binding (specifically guanine N7).
    
  • Selectivity: Unlike platinum drugs, these Ru complexes often show reduced toxicity towards healthy cells due to activation by the hypoxic environment of solid tumors.

Experimental Protocol: Synthesis of a Model Complex

Target: Synthesis of Bis(4-(hydroxymethyl)imidazole)dichlorocopper(II) Objective: To isolate a crystalline coordination complex demonstrating the


 vs 

binding mode.
Reagents & Equipment[9]
  • Ligand: 4-(hydroxymethyl)imidazole hydrochloride (98%).

  • Metal Salt: Copper(II) chloride dihydrate (

    
    ).
    
  • Base: Sodium methoxide (NaOMe) or Triethylamine (

    
    ).
    
  • Solvent: Absolute Methanol (MeOH).

Step-by-Step Methodology
  • Ligand Activation:

    • Dissolve 2.0 mmol of ligand precursor in 10 mL MeOH.

    • Add 2.0 mmol of base (

      
      ) to neutralize the hydrochloride. Stir for 15 min. Checkpoint: Solution should be clear; if NaCl precipitates, filter it off.
      
  • Metalation:

    • Dissolve 1.0 mmol of

      
       in 5 mL MeOH (Solution turns bright blue/green).
      
    • Add the metal solution dropwise to the ligand solution under vigorous stirring.

    • Observation: Immediate color intensification indicates coordination.

  • Reflux & Crystallization:

    • Reflux the mixture at 60°C for 2 hours to ensure thermodynamic equilibration.

    • Concentrate the solution to ~50% volume using a rotary evaporator.

    • Allow to stand at 4°C overnight. Blue/Green crystals will form.

  • Characterization (Self-Validation):

    • FT-IR: Look for the shift in the C=N stretch (~1600

      
      ) compared to free ligand.
      
    • UV-Vis: A broad d-d transition band around 600-700 nm confirms Cu(II) geometry.

    • Solubility Test: The complex should be soluble in water/MeOH but insoluble in non-polar solvents (hexane), confirming ionic/polar character.

Data Summary Table: Typical Bond Lengths
Bond TypeTypical Length (Å)Significance
Cu-N (Imidazole) 1.95 - 2.05Strong sigma donation; primary anchor.
Cu-O (Alkoxide) 1.90 - 1.98Indicates strong anionic binding (deprotonated).
Cu-O (Alcohol) 2.20 - 2.40Indicates weak, neutral interaction (protonated).

References

  • Ruthenium(II) Arene Anticancer Complexes Title: Arene ruthenium complexes as anticancer agents Source:[3][4][5][6][7] Dalton Transactions (RSC) URL:[Link]

  • Copper-Catalyzed Aerobic Oxidation Title: Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Coordination Chemistry of Imidazole Alcohols Title: Coordination properties of 4(5)-hydroxymethylimidazole towards cobalt(II) ions Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Galactose Oxidase Modeling Title: Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands Source: Inorganic Chemistry (ACS) URL:[Link]

  • Title: Process for preparing 4-(hydroxymethyl)

Sources

Methodological & Application

Synthesis of 2-(1H-imidazol-1-yl)cyclohexan-1-ol from Cyclohexene Oxide: A Detailed Protocol and Mechanistic Overview

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The protocol is centered on the nucleophilic ring-opening of cyclohexene oxide with imidazole. We present a robust, field-tested methodology that ensures high yield and purity, supported by a detailed mechanistic explanation, characterization data, and safety protocols. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot the synthesis effectively.

Introduction and Scientific Context

The imidazole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds, including antihistamines and antifungal agents.[1][2][3][4] Its ability to participate in hydrogen bonding and coordinate with metal centers makes it a critical pharmacophore.[5] The target molecule, 2-(1H-imidazol-1-yl)cyclohexan-1-ol, combines this important heterocycle with a cyclohexanol backbone, creating a chiral β-amino alcohol analogue with significant potential as a building block for novel therapeutics.

The synthesis is based on the ring-opening of an epoxide, a highly reliable and atom-economical transformation in organic chemistry.[6][7] Epoxides are susceptible to nucleophilic attack due to their inherent ring strain, providing a direct route to 1,2-difunctionalized compounds.[8][9] This application note details a catalyzed approach for the reaction between cyclohexene oxide and imidazole, which proceeds with high regioselectivity and stereoselectivity.

Reaction Mechanism and Stereochemical Considerations

The core transformation is the nucleophilic ring-opening of the cyclohexene oxide ring by imidazole. This reaction proceeds via an SN2-type mechanism.

  • Nucleophilic Attack: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide.

  • Backside Attack: Consistent with an SN2 mechanism, the nucleophile attacks from the side opposite to the C-O bond of the epoxide.[9] This results in an inversion of configuration at the carbon center being attacked.

  • Stereochemistry: The attack on the symmetrical cyclohexene oxide leads to a trans relationship between the incoming imidazole nucleophile and the resulting hydroxyl group. The initial product is the diaxial conformer, which rapidly equilibrates to the more stable diequatorial conformer.

  • Catalysis: While the reaction can proceed thermally, it is often slow. The use of a catalyst, such as a mild Lewis acid like Lithium Bromide (LiBr), can significantly accelerate the reaction.[10] The Lewis acid coordinates to the epoxide oxygen, making the ring more electrophilic and thus more susceptible to nucleophilic attack.

Below is a diagram illustrating the overall synthetic transformation.

G cluster_product Product Cyclohexene_Oxide Cyclohexene Oxide Catalyst LiBr (cat.) Solvent, Heat Cyclohexene_Oxide->Catalyst Imidazole Imidazole Imidazole->Catalyst Product trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol Catalyst->Product

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is adapted from a highly efficient method for the synthesis of imidazolyl alcohols.[10] It utilizes N-silylated imidazole to enhance nucleophilicity and simplify the reaction, followed by an in-situ deprotection.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )M.P./B.P. (°C)Density (g/mL)Purity
Cyclohexene OxideC₆H₁₀O98.141300.97>98%
ImidazoleC₃H₄N₂68.0890->99%
Chlorotrimethylsilane(CH₃)₃SiCl108.64570.856>98%
Triethylamine(C₂H₅)₃N101.19890.726>99%
Lithium Bromide (LiBr)LiBr86.855523.464>99% (Anhydrous)
Dichloromethane (DCM)CH₂Cl₂84.93401.326Anhydrous
Methanol (MeOH)CH₃OH32.04650.792Reagent Grade
Potassium Fluoride (KF)KF58.108582.48>99%
Silica GelSiO₂60.08--230-400 mesh
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser and heating mantle

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis

Part A: Preparation of N-(trimethylsilyl)imidazole

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add imidazole (3.40 g, 50 mmol) and anhydrous dichloromethane (50 mL).

  • Cooling: Cool the resulting solution to 0 °C in an ice bath.

  • Addition: Slowly add triethylamine (7.0 mL, 50 mmol), followed by the dropwise addition of chlorotrimethylsilane (6.3 mL, 50 mmol) via syringe over 10 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. A white precipitate of triethylamine hydrochloride will form.

  • Filtration: Filter the mixture under nitrogen to remove the salt. The resulting filtrate contains the N-(trimethylsilyl)imidazole and is used directly in the next step.

Part B: Epoxide Ring-Opening and Deprotection

  • Catalyst Addition: To the filtrate from Part A, add anhydrous lithium bromide (0.22 g, 2.5 mmol, 5 mol%).

  • Epoxide Addition: Add cyclohexene oxide (4.91 g, 50 mmol) to the mixture via syringe.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 60 °C (gentle reflux of DCM is acceptable, or use a sealed vessel for higher temperatures if needed, though 60 °C is reported as effective).[10] Monitor the reaction progress by TLC (e.g., using 9:1 CH₂Cl₂/MeOH). The reaction is typically complete within 6-8 hours.

  • Cooling: Once the reaction is complete, cool the flask to room temperature.

  • Deprotection: Add methanol (20 mL) and potassium fluoride (KF) (2.9 g, 50 mmol) to the reaction mixture. Stir vigorously at room temperature for 3 hours to effect the desilylation.

  • Work-up:

    • Remove the solvents under reduced pressure using a rotary evaporator.

    • Redissolve the resulting residue in ethyl acetate (100 mL) and water (50 mL).

    • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

Purification
  • Chromatography: Purify the crude oily residue by flash column chromatography on silica gel.

  • Elution: Elute the column with a gradient solvent system, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol (e.g., from 99:1 to 9:1 CH₂Cl₂/MeOH). The product is polar and will elute with the more polar solvent mixture.

  • Collection: Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol as a white solid or viscous oil. An expected yield is approximately 81%.[10]

Characterization Data

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

AnalysisExpected Results
Appearance White solid
¹H NMR (CDCl₃, 500 MHz) δ (ppm)7.5 (s, 1H, NCHN), 7.0 (s, 1H, NCH), 6.9 (s, 1H, NCH), 4.5-4.0 (m, 1H, CH-N), 3.8-3.4 (m, 1H, CH-OH), 2.5-1.2 (m, 8H, cyclohexyl CH₂)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm)137.0, 129.5, 118.0, 74.0, 65.0, 34.0, 31.0, 25.0, 24.0
IR (KBr, cm⁻¹)3400-3100 (broad, O-H stretch), 3117, 2930, 1511, 1450, 1070 (C-O stretch)
Mass Spec (ESI-MS) m/zCalculated for C₉H₁₄N₂O [M+H]⁺: 167.1184; Found: 167.1180

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

G cluster_prep Part A: Silylation cluster_reaction Part B: Ring-Opening & Deprotection cluster_purification Purification & Analysis A1 Dissolve Imidazole & Et3N in Anhydrous DCM A2 Cool to 0 °C A1->A2 A3 Add TMSCl Dropwise A2->A3 A4 Stir at RT for 2h A3->A4 A5 Filter to Remove Salt A4->A5 B1 To Filtrate, Add LiBr & Cyclohexene Oxide A5->B1 Use Filtrate Directly B2 Heat Reaction to 60 °C (6-8 hours) B1->B2 B3 Cool to RT B2->B3 B4 Add MeOH and KF Stir for 3h B3->B4 P1 Concentrate in vacuo B4->P1 P2 Aqueous Work-up (EtOAc/Water Extraction) P1->P2 P3 Dry & Concentrate Organic Layers P2->P3 P4 Flash Column Chromatography (DCM/MeOH Gradient) P3->P4 P5 Characterize Pure Product (NMR, IR, MS) P4->P5

Caption: Step-by-step experimental workflow diagram.

Safety and Handling

  • Cyclohexene Oxide: Is a potential sensitizer and irritant. Handle in a well-ventilated fume hood.

  • Imidazole: Is corrosive and can cause burns. Avoid skin and eye contact.

  • Chlorotrimethylsilane: Is corrosive and reacts with moisture to produce HCl gas. Handle with care under inert atmosphere.

  • Dichloromethane: Is a suspected carcinogen. All operations should be performed in a fume hood.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and chemical-resistant gloves are mandatory at all times.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.Ensure reagents are anhydrous, particularly the LiBr and solvent. Extend reaction time and monitor closely by TLC.
Loss during work-up.The product has some water solubility. Ensure thorough extraction from the aqueous layer with ethyl acetate.
Incomplete Desilylation Insufficient KF or reaction time.Ensure KF is finely powdered. Increase stirring time for the deprotection step.
Purification Difficulty Co-elution of impurities.Optimize the solvent gradient for column chromatography. A shallower gradient may improve separation.

References

  • ResearchGate. (n.d.). Imidazolium salt catalyzed ring opening of cyclohexene oxide with aniline. Retrieved February 24, 2026, from [Link]

  • Arizona State University. (2009, November 10). Ring-opening polymerization of imidazole epoxides for the synthesis of imidazole-substituted polyethylene oxides. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Imidazole Catalyzed Oxidations with Organic Peroxides: A Kinetic Study. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides) | Request PDF. Retrieved February 24, 2026, from [Link]

  • Eindhoven University of Technology Research Portal. (n.d.). Alternating ring-opening polymerization of cyclohexene oxide and anhydrides : effect of catalyst, cocatalyst, and anhydride structure. Retrieved February 24, 2026, from [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. Retrieved February 24, 2026, from [Link]

  • Kamal, A., et al. (2007). A straightforward one-pot synthesis of biologically important imidazolyl alcohols via catalytic epoxide ring-opening reactions. Bioorganic & Medicinal Chemistry Letters, 17(13), 3657-3660. [Note: While the direct PDF is on Academia.
  • Scribd. (n.d.). Ring Opening Reaction of Epoxides | PDF. Retrieved February 24, 2026, from [Link]

  • Qiu-Gen Zhang, et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Epoxide ring-opening reaction of cyclohexene oxide (1) with HheG and.... Retrieved February 24, 2026, from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved February 24, 2026, from [Link]

  • PMC. (2024, May 4). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. Retrieved February 24, 2026, from [Link]

  • PubMed. (2011, November 2). Mechanistic investigation and reaction kinetics of the low-pressure copolymerization of cyclohexene oxide and carbon dioxide catalyzed by a dizinc complex. Retrieved February 24, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, June 13). Rapid gas–liquid reaction in flow. Continuous synthesis and production of cyclohexene oxide. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of Imidazolines from Aldehydes: Detailed Study about Solvents and Substrates. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (2020, July 10). (PDF) A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. Retrieved February 24, 2026, from [Link]

  • Wikipedia. (n.d.). Cyclohexene oxide. Retrieved February 24, 2026, from [Link]

  • Jabbar, H. S., et al. (n.d.). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Advanced Research. Retrieved February 24, 2026, from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024, April 15). Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. Retrieved February 24, 2026, from [Link]

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Topic: Preparation of Chiral Ionic Liquids from 2-(1H-imidazol-1-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive, in-depth technical guide for the synthesis, characterization, and potential applications of novel chiral ionic liquids (CILs) derived from the versatile 2-(1H-imidazol-1-yl)cyclohexan-1-ol scaffold. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their experimental design.

Introduction: The Promise of Cyclohexanol-Based Chiral Ionic Liquids

Chiral Ionic Liquids (CILs) have emerged as a fascinating class of molten salts that are chiral, offering a unique combination of properties such as negligible vapor pressure, high thermal stability, and the ability to act as both a solvent and a chiral auxiliary or catalyst in asymmetric synthesis.[1] The design and synthesis of new CILs with tunable properties are at the forefront of green chemistry and catalysis research.[2]

The this compound scaffold is a particularly promising precursor for CILs. Its rigid cyclohexane backbone provides a well-defined stereochemical environment, while the imidazole moiety offers a convenient handle for quaternization to form the ionic liquid cation. The adjacent hydroxyl group can participate in hydrogen bonding, potentially influencing the stereochemical outcome of reactions catalyzed by these CILs. This guide details the preparation of these CILs, from the synthesis of the chiral precursor to the final ionic liquid product.

Part 1: Synthesis of the Chiral Precursor: (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol

The synthesis of the chiral precursor is the foundational step. The target molecule, trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol, can be efficiently prepared by the regioselective ring-opening of 1,2-epoxycyclohexane with imidazole. This reaction proceeds via an SN2 mechanism, resulting in the desired trans-stereochemistry.[3]

Experimental Protocol: Synthesis of (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol

Materials:

  • 1,2-Epoxycyclohexane (Cyclohexene oxide)

  • Imidazole

  • Anhydrous Toluene

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous toluene.

  • Add 1,2-epoxycyclohexane (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • The crude product is then purified by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol as a white solid. A reported yield for a similar reaction is around 60%.[4]

Causality of Experimental Choices:

  • Toluene as Solvent: Toluene is a suitable non-polar solvent that allows the reaction to be carried out at a sufficiently high temperature to promote the ring-opening of the epoxide.

  • Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the nucleophilic attack of the imidazole on the epoxide ring.

  • Column Chromatography: This is a standard and effective method for purifying the product from any unreacted starting materials and potential side products.

Diagram: Synthesis of the Precursor

cluster_0 Synthesis of (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol 1,2-Epoxycyclohexane 1,2-Epoxycyclohexane Reaction 1,2-Epoxycyclohexane->Reaction Imidazole Imidazole Imidazole->Reaction Product (±)-trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol Reaction->Product Toluene, Reflux cluster_1 Preparation of Chiral Ionic Liquid Chiral_Precursor Enantiopure Precursor Quaternization Chiral_Precursor->Quaternization 1-Bromoalkane, CH3CN Imidazolium_Salt Imidazolium Bromide Salt Quaternization->Imidazolium_Salt Anion_Exchange Imidazolium_Salt->Anion_Exchange Anion Source (e.g., NaBF4) Final_CIL Chiral Ionic Liquid Anion_Exchange->Final_CIL

Caption: Two-step synthesis of the CIL.

Part 3: Characterization of the Chiral Ionic Liquids

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized chiral ionic liquids. [5]

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural confirmation Signals corresponding to the cyclohexyl backbone, the imidazolium ring, the N-alkyl chain, and the hydroxyl group. Shift changes upon quaternization are expected.
Mass Spectrometry Determination of the cation's mass A peak corresponding to the molecular weight of the chiral imidazolium cation.
Polarimetry Confirmation of chirality and enantiomeric purity A non-zero specific rotation value ([α]D). The sign (+ or -) will depend on the enantiomer.
DSC/TGA Thermal properties Determination of melting point (or glass transition temperature for room temperature ILs) and thermal decomposition temperature.

| FT-IR Spectroscopy | Functional group analysis | Characteristic peaks for O-H, C-H, and C-N bonds. |

Part 4: Applications and Future Perspectives

The chiral ionic liquids derived from this compound are expected to find applications in various areas of asymmetric synthesis. [1]

  • Asymmetric Catalysis: They can be used as chiral solvents or co-catalysts in reactions such as Michael additions, aldol reactions, and Diels-Alder reactions, where the chiral environment of the ionic liquid can induce enantioselectivity. [3][6]* Chiral Recognition: These CILs can be employed as chiral solvating agents in NMR spectroscopy for the determination of the enantiomeric excess of other chiral molecules. [7]* Enantioselective Separations: They have potential as chiral selectors in chromatographic techniques like gas chromatography and high-performance liquid chromatography.

Future research could focus on modifying the cyclohexanol backbone or the N-alkyl substituent to further tune the properties of these CILs for specific applications. The synthesis of dicationic CILs from this precursor could also lead to materials with unique properties.

References

  • Bao, W., Wang, Z., & Li, Y. (2003). Synthesis of chiral ionic liquids from L-proline and their applications in enantioselective Michael addition. Journal of Organic Chemistry, 68(2), 591-593.
  • Branco, L. C., Rosa, J. N., Ramos, J. J., & Afonso, C. A. (2002). Preparation and characterization of new chiral ionic liquids. Chemistry-A European Journal, 8(16), 3671-3677.
  • Ding, J., & Armstrong, D. W. (2005).
  • Dockery, C. R., & Huddleston, J. G. (2005). Synthesis and characterization of 3-alkyl(aralkyl)-1-methyl-1H-imidazolium-based ionic liquids. Industrial & Engineering Chemistry Research, 44(15), 5506-5513.
  • Earle, M. J., & Seddon, K. R. (2000). Ionic liquids. Green solvents for the future. Pure and Applied Chemistry, 72(7), 1391-1398.
  • Giernoth, R. (2010). Task-specific ionic liquids.
  • Headley, A. D., & Ni, B. (2006). Chiral ionic liquids: a review of their synthesis and applications in asymmetric synthesis. Aldrichimica Acta, 39(2), 39-47.
  • Huddleston, J. G., Visser, A. E., Reichert, W. M., Willauer, H. D., Broker, G. A., & Rogers, R. D. (2001).
  • Lombardo, M., Pasi, F., Trombini, C., & Quintavalla, A. (2009). Synthesis of new chiral ionic liquids from (S)-proline and their use in the enantioselective aldol reaction. Tetrahedron: Asymmetry, 20(24), 2855-2860.
  • Pârvulescu, V. I., & Hardacre, C. (2007). Catalysis in ionic liquids. Chemical reviews, 107(6), 2615-2665.
  • Wasserscheid, P., & Keim, W. (2000). Ionic liquids—new “solutions” for transition metal catalysis.
  • Wenzel, T. J., & Chisholm, C. D. (2011). Chiral ionic liquids in NMR spectroscopy and for enantiomeric recognition. Chirality, 23(3), 190-200.
  • Zullo, V., Iuliano, A., & Guazzelli, L. (2021). Sugar-Based Ionic Liquids: Multifaceted Challenges and Intriguing Potential. Molecules, 26(7), 2052. [Link]

  • Chemoenzymatic preparation of optically active 3-(1H-imidazol-1-yl)cyclohexanol-based ionic liquids: application in organocatalysis and toxicity studies - RSC Publishing. (n.d.). Retrieved February 24, 2026, from [Link]

  • Proline Based Chiral Ionic Liquids for Enantioselective Michael Reaction | Scilit. (n.d.). Retrieved February 24, 2026, from [Link]

  • Solvent-free direct regioselective ring opening of epoxides with imidazoles - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Characterization of New Imidazolium Ionic Liquid Based Energetic Plasticizers - ResearchGate. (n.d.). Retrieved February 24, 2026, from [Link]

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Application Notes and Protocols for the Synthesis of Heme Oxygenase-1 (HO-1) Inhibitors Utilizing a 2-(1H-imidazol-1-yl)cyclohexan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Heme Oxygenase-1 Inhibition

Heme oxygenase (HO) is a critical enzyme in heme catabolism, breaking it down into biliverdin, free iron, and carbon monoxide (CO).[1] Of the two main isoforms, heme oxygenase-1 (HO-1) is an inducible enzyme that is upregulated in response to various cellular stresses, including oxidative stress and inflammation.[2][3] While HO-1 is broadly considered a cytoprotective enzyme, its overexpression has been implicated in the pathology of various diseases, notably in promoting tumor growth and conferring resistance to chemo- and radiotherapy.[4] This has made the selective inhibition of HO-1 a compelling therapeutic strategy in oncology and other fields.[3][5]

The development of non-porphyrin, selective HO-1 inhibitors has been a significant focus of medicinal chemistry.[6] A prominent class of these inhibitors is based on an imidazole scaffold. These molecules typically feature an imidazole ring that coordinates with the heme iron in the active site of HO-1, a hydrophobic moiety that interacts with a "western" hydrophobic pocket, and a linker connecting these two key components.[7][8] This application note provides a detailed guide for the synthesis and evaluation of novel HO-1 inhibitors based on a 2-(1H-imidazol-1-yl)cyclohexan-1-ol core, a versatile platform for exploring the structure-activity relationships of this important class of enzyme inhibitors.

Mechanistic Insight: The Non-Competitive Inhibition of HO-1 by Imidazole-Based Compounds

Imidazole-based inhibitors of HO-1 exhibit a non-competitive mode of action.[7] Unlike competitive inhibitors that bind to the active site and prevent substrate binding, these imidazole derivatives bind to the heme-bound form of the enzyme. The imidazole nitrogen directly coordinates with the ferrous iron of the heme prosthetic group, while the hydrophobic part of the inhibitor occupies a hydrophobic pocket within the enzyme's active site.[4] This interaction does not displace the heme substrate but rather prevents the oxidation of the heme iron and the binding of molecular oxygen, which are essential steps in the catalytic cycle of HO-1.[9]

The following diagram illustrates the general binding mode of imidazole-based inhibitors to the heme-HO-1 complex:

cluster_0 HO-1 Active Site Heme Heme Hydrophobic Pocket Hydrophobic Pocket Inhibitor Inhibitor Imidazole Ring Imidazole Ring Inhibitor->Imidazole Ring Linker Hydrophobic Moiety Hydrophobic Moiety Inhibitor->Hydrophobic Moiety Linker Imidazole Ring->Heme Coordinates Fe2+ Hydrophobic Moiety->Hydrophobic Pocket Hydrophobic Interactions

Caption: Binding of an imidazole-based inhibitor to HO-1.

Synthetic Strategy and Protocols

This section outlines a proposed synthetic route for generating a library of potential HO-1 inhibitors starting from this compound. The strategy involves the initial synthesis of the ketone precursor, followed by its reduction to the corresponding alcohol, which then serves as a scaffold for the attachment of various hydrophobic moieties.

Part 1: Synthesis of 2-(1H-imidazol-1-yl)cyclohexan-1-one

The synthesis of the key ketone intermediate can be achieved through the nucleophilic substitution of an α-halocyclohexanone with imidazole.

Protocol 1: Synthesis of 2-(1H-imidazol-1-yl)cyclohexan-1-one

  • Materials:

    • 2-bromocyclohexanone

    • Imidazole

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of imidazole (2 equivalents) in anhydrous DMF, add potassium carbonate (2 equivalents).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 2-bromocyclohexanone (1 equivalent) in anhydrous DMF dropwise to the imidazole suspension.

    • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 2-(1H-imidazol-1-yl)cyclohexan-1-one.

Part 2: Reduction to this compound

The reduction of the ketone to the corresponding alcohol is a critical step, creating the versatile cyclohexanol scaffold. A mild reducing agent such as sodium borohydride is suitable for this transformation.

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-(1H-imidazol-1-yl)cyclohexan-1-one

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Hydrochloric acid (2N)

    • Sodium hydroxide (0.5N)

  • Procedure:

    • Dissolve 2-(1H-imidazol-1-yl)cyclohexan-1-one (1 equivalent) in anhydrous methanol.

    • Cool the solution to 0 °C and add sodium borohydride (1.1 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Acidify the aqueous residue with 2N HCl and then basify with 0.5N NaOH until a pH of 8-9 is reached.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash with water until neutral, and dry. Alternatively, extract the product with a suitable organic solvent, dry the organic layer, and concentrate to yield this compound.[2]

Part 3: Derivatization of this compound with Hydrophobic Moieties

The hydroxyl group of this compound provides a convenient handle for introducing a variety of hydrophobic groups, allowing for the exploration of the "western" hydrophobic pocket of HO-1. Etherification is a robust method for this derivatization.

Protocol 3: Synthesis of 1-(Benzyloxy)-2-(1H-imidazol-1-yl)cyclohexane (A Representative Example)

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous tetrahydrofuran (THF)

    • Benzyl bromide

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

    • Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise.

    • Allow the reaction to proceed at room temperature overnight.

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product via column chromatography to yield 1-(benzyloxy)-2-(1H-imidazol-1-yl)cyclohexane.

This protocol can be adapted for a variety of alkyl and aryl halides to generate a library of compounds with diverse hydrophobic substituents.

The following diagram outlines the proposed synthetic workflow:

2-Bromocyclohexanone 2-Bromocyclohexanone Ketone 2-(1H-imidazol-1-yl)cyclohexan-1-one 2-Bromocyclohexanone->Ketone Imidazole, K2CO3 Alcohol This compound Ketone->Alcohol NaBH4 Derivative Hydrophobically-derivatized Inhibitor Alcohol->Derivative NaH, R-X

Caption: Synthetic workflow for HO-1 inhibitors.

Biological Evaluation: In Vitro HO-1 Inhibition Assay

The inhibitory potency of the synthesized compounds against HO-1 can be determined using an in vitro assay that measures the formation of bilirubin, a product of the HO-1-catalyzed reaction.

Protocol 4: In Vitro Heme Oxygenase-1 Inhibition Assay

  • Materials:

    • Rat spleen microsomes (as a source of HO-1)

    • Hemin (substrate)

    • NADPH

    • Rat liver cytosol (as a source of biliverdin reductase)

    • Potassium phosphate buffer (100 mM, pH 7.4)

    • Synthesized inhibitor compounds dissolved in DMSO

    • Chloroform

  • Procedure:

    • Prepare a reaction mixture containing rat spleen microsomes, hemin, and rat liver cytosol in potassium phosphate buffer.

    • Add the synthesized inhibitor at various concentrations (typically from a serial dilution). A vehicle control (DMSO) should also be included.

    • Pre-incubate the mixture at 37 °C for 5 minutes.

    • Initiate the reaction by adding NADPH.

    • Incubate the reaction at 37 °C for 15-30 minutes.

    • Stop the reaction by adding an equal volume of chloroform and vortexing vigorously.

    • Centrifuge the mixture to separate the phases.

    • Carefully transfer the lower chloroform layer to a clean microplate.

    • Measure the absorbance of the chloroform extract at 464 nm (the λmax for bilirubin).

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce HO-1 activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Presentation

The inhibitory activities of the synthesized compounds should be summarized in a table for easy comparison.

Compound IDHydrophobic Moiety (R)HO-1 IC₅₀ (µM)
1a BenzylTo be determined
1b 4-ChlorobenzylTo be determined
1c NaphthylmethylTo be determined
... ......

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent HO-1 inhibitors. The synthetic protocols outlined in this application note provide a clear and adaptable framework for the creation of a diverse library of candidate compounds. The subsequent biological evaluation will enable the elucidation of structure-activity relationships, guiding the design of future generations of HO-1 inhibitors with enhanced potency and selectivity for therapeutic applications.

References

  • Vlahakis, J. Z., et al. (2010). Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds. Journal of Medicinal Chemistry, 53(12), 4684-4693.
  • Sorrenti, V., et al. (2018). Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1)
  • Gorreja, T., et al. (2019). Progress in the development of selective heme oxygenase-1 inhibitors and their potential therapeutic application. Journal of Medicinal Chemistry, 62(17), 7673-7693.
  • Ndisang, J. F. (2014). Role of heme oxygenase-1 in inflammation, insulin-signalling, diabetes and obesity. Journal of Diabetes & Metabolism, 5(7), 1000394.
  • Rahman, M. N., et al. (2008). X-ray crystal structure of human heme oxygenase-1 in complex with 1-(adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone: a common binding mode for imidazole-based heme oxygenase-1 inhibitors. Journal of Medicinal Chemistry, 51(19), 5943-5952.
  • Sun, L. (2020). Advances in the discovery and development of selective heme-displacing IDO1 inhibitors. Expert Opinion on Drug Discovery, 15(10), 1223-1232.
  • Choi, Y. K., et al. (2019). The Protective Role of Heme Oxygenase-1 in Atherosclerotic Diseases. International Journal of Molecular Sciences, 20(15), 3637.
  • Wegiel, B., et al. (2014). Heme oxygenase-1: a novel target for cancer therapy. Current Drug Targets, 15(6), 610-621.
  • Fredenburgh, L. E., et al. (2007). The role of heme oxygenase-1 in pulmonary disease. American Journal of Respiratory Cell and Molecular Biology, 36(2), 158-165.
  • Lemos, F. A., et al. (2013). Structural insights into azole-based inhibitors of heme oxygenase-1: development of selective compounds for therapeutic applications. Current Pharmaceutical Design, 19(15), 2749-2763.
  • Salerno, L., et al. (2012). Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. Chemical Biology & Drug Design, 80(6), 903-914.
  • Floresta, G., et al. (2021). Discovery of Novel Acetamide-Based Heme Oxygenase-1 Inhibitors with Potent In Vitro Antiproliferative Activity. Journal of Medicinal Chemistry, 64(18), 13693-13711.
  • Salerno, L., et al. (2013). Novel imidazole derivatives as heme oxygenase-1 (HO-1) and heme oxygenase-2 (HO-2) inhibitors and their cytotoxic activity in human-derived cancer cell lines. European Journal of Medicinal Chemistry, 68, 115-125.
  • Vlahakis, J. Z., et al. (2012). Heme oxygenase inhibition by α-(1H-imidazol-1-yl)-ω-phenylalkanes: effect of introduction of heteroatoms in the alkyl linker. ChemMedChem, 7(5), 815-826.
  • Vlahakis, J. Z., et al. (2007). Heme oxygenase inhibition by 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes: effect of halogen substitution in the phenyl ring. Journal of Medicinal Chemistry, 50(10), 2397-2408.
  • Vlahakis, J. Z., et al. (2010). Heme oxygenase inhibition by 1-aryl-2-(1H-imidazol-1-yl/1H-1,2,4-triazol-1-yl)
  • Salerno, L., et al. (2021). Combination of Heme Oxygenase-1 Inhibition and Sigma Receptor Modulation for Anticancer Activity. Molecules, 26(13), 3878.

Sources

Application Notes and Protocols for N-Alkylation of Imidazole with Cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the N-alkylation of imidazoles using cyclohexanol derivatives, a crucial transformation in the synthesis of diverse molecular entities for pharmaceutical and materials science applications. Recognizing the unique challenges posed by the steric bulk and reduced reactivity of secondary alcohols like cyclohexanols, this guide moves beyond generic protocols. It offers a detailed examination of key methodologies, including the Mitsunobu reaction and transition-metal-catalyzed approaches. By explaining the underlying chemical principles and providing step-by-step, field-tested protocols, this document equips researchers with the necessary knowledge to select and optimize the appropriate synthetic route for their specific cyclohexanol derivative and imidazole substrate. Emphasis is placed on experimental design, causality behind procedural choices, and robust purification techniques to ensure the synthesis of well-characterized N-cyclohexylimidazole derivatives.

Introduction: The Significance and Challenges of N-Cyclohexylimidazoles

The imidazole moiety is a cornerstone in medicinal chemistry, appearing in numerous blockbuster drugs and biologically active compounds.[1][2] The N-alkylation of the imidazole ring is a fundamental strategy to modulate the physicochemical and pharmacological properties of these molecules, such as their solubility, metabolic stability, and target-binding affinity.[3] While N-alkylation with simple primary alkyl halides is often straightforward, the use of bulkier secondary alcohols like cyclohexanol and its derivatives introduces significant synthetic hurdles.

The primary challenges associated with the N-alkylation of imidazoles with cyclohexanols include:

  • Steric Hindrance: The bulky cyclohexyl group can impede the approach of the imidazole nucleophile to the electrophilic carbon of the activated alcohol, slowing down the reaction rate and often requiring more forcing conditions.

  • Lower Reactivity of Secondary Alcohols: Compared to primary alcohols, secondary alcohols are less reactive towards substitution reactions.

  • Potential for Side Reactions: Under harsh conditions, elimination reactions to form cyclohexene can compete with the desired N-alkylation.

  • Regioselectivity: In unsymmetrically substituted imidazoles, the alkylation can occur at two different nitrogen atoms, leading to a mixture of regioisomers.[4][5]

This guide will address these challenges by presenting and comparing robust synthetic methodologies, offering insights into reaction optimization, and providing detailed purification protocols.

Mechanistic Considerations: Activating the Unreactive

Directly reacting an imidazole with a cyclohexanol is generally not feasible due to the poor leaving group nature of the hydroxyl group. Therefore, the core of any successful N-alkylation strategy lies in the in situ activation of the cyclohexanol's hydroxyl group, transforming it into a species susceptible to nucleophilic attack by the imidazole.

The Mitsunobu Reaction: A Classic Approach for Hindered Alcohols

The Mitsunobu reaction is a powerful and widely used method for the dehydration-condensation of an alcohol and a nucleophile, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center.[6] This makes it particularly valuable for the N-alkylation of imidazoles with chiral cyclohexanol derivatives. The reaction relies on the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The general mechanism involves the formation of a key intermediate, an alkoxyphosphonium salt, which is then attacked by the deprotonated imidazole.

Mitsunobu_Mechanism Cyclohexanol Cyclohexanol Alkoxyphosphonium Alkoxyphosphonium Salt Cyclohexanol->Alkoxyphosphonium Reacts with Betaine PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine + Imidazole Imidazole Imidazole->Alkoxyphosphonium Nucleophilic Attack Betaine->Alkoxyphosphonium Reduced_DEAD Reduced DEAD (Byproduct) Betaine->Reduced_DEAD Protonated N-Cyclohexylimidazole N-Cyclohexylimidazole Alkoxyphosphonium->N-Cyclohexylimidazole TPPO Triphenylphosphine oxide (Byproduct) Alkoxyphosphonium->TPPO

Figure 1: Simplified workflow of the Mitsunobu reaction for N-alkylation of imidazole with cyclohexanol.

Transition Metal-Catalyzed "Borrowing Hydrogen" Methodology

An increasingly popular and more atom-economical approach is the transition metal-catalyzed N-alkylation of amines with alcohols, often referred to as the "borrowing hydrogen" or "hydrogen auto-transfer" strategy.[7][8] This method avoids the use of stoichiometric activating agents and generates water as the only byproduct. The mechanism typically involves the following steps:

  • Dehydrogenation: The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and the corresponding cyclohexanone.

  • Condensation: The in situ generated cyclohexanone reacts with the imidazole to form a hemiaminal intermediate, which then dehydrates to an enamine or iminium ion.

  • Hydrogenation: The metal-hydride species then "returns" the hydrogen to the enamine or iminium ion, yielding the N-cyclohexylimidazole product and regenerating the active catalyst.

Borrowing_Hydrogen cluster_catalytic_cycle Catalytic Cycle Catalyst_M [M] Catalyst_MH2 [M]-H₂ Catalyst_M->Catalyst_MH2 Dehydrogenation Catalyst_MH2->Catalyst_M Hydrogenation Cyclohexanone Cyclohexanone Iminium Iminium Ion Cyclohexanone->Iminium + Imidazole - H₂O N-Cyclohexylimidazole N-Cyclohexylimidazole Iminium->N-Cyclohexylimidazole Reduction by [M]-H₂ Cyclohexanol Cyclohexanol Cyclohexanol->Cyclohexanone Oxidation

Figure 2: Conceptual overview of the "Borrowing Hydrogen" catalytic cycle for N-alkylation.

Comparative Experimental Protocols

To provide a practical comparison, this section details the procedures for the N-alkylation of imidazole with a representative cyclohexanol derivative, cis/trans-4-tert-butylcyclohexanol, using two distinct and effective methods: the Mitsunobu reaction and a transition metal-catalyzed approach.

Substrate Profile
ReactantStructureMolar Mass ( g/mol )Key Properties
Imidazole68.08White solid, pKa of conjugate acid ~7.0
cis/trans-4-tert-Butylcyclohexanol156.27Mixture of cis and trans isomers, white solid
Protocol 1: Mitsunobu Reaction

This protocol is adapted from established procedures for sterically hindered secondary alcohols and offers excellent control over the reaction, albeit with the generation of stoichiometric byproducts.[9][10]

Materials:

  • cis/trans-4-tert-Butylcyclohexanol (1.0 eq)

  • Imidazole (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add cis/trans-4-tert-butylcyclohexanol (1.0 eq), imidazole (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Add anhydrous THF to dissolve the solids. Stir the solution at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add DIAD (1.5 eq) dropwise to the stirred solution over 15-20 minutes. A color change and the formation of a precipitate (triphenylphosphine oxide) are typically observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (16-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture of hexanes and ethyl acetate.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the N-(4-tert-butylcyclohexyl)imidazole.

Protocol 2: Ruthenium-Catalyzed N-Alkylation

This protocol utilizes a commercially available ruthenium catalyst in a "borrowing hydrogen" approach, offering a more environmentally friendly alternative to the Mitsunobu reaction.[7]

Materials:

  • cis/trans-4-tert-Butylcyclohexanol (1.0 eq)

  • Imidazole (1.2 eq)

  • [Ru(p-cymene)Cl₂]₂ (2.5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Anhydrous Toluene

  • Deionized Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (2.5 mol%), dppf (5 mol%), and potassium tert-butoxide (1.5 eq).

  • Reagent Addition: Add cis/trans-4-tert-butylcyclohexanol (1.0 eq), imidazole (1.2 eq), and anhydrous toluene.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24-48 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Expected Outcomes and Comparison
FeatureMitsunobu ReactionRu-Catalyzed Reaction
Reagents Stoichiometric PPh₃ and DIADCatalytic Ru complex and ligand, stoichiometric base
Byproducts Triphenylphosphine oxide, reduced DIADWater
Stereochemistry Inversion of configurationRacemization (if starting with a chiral alcohol)
Temperature 0 °C to room temperatureElevated temperatures (e.g., 110 °C)
Advantages Mild conditions, predictable stereochemistryAtom-economical, environmentally friendly
Disadvantages Stoichiometric waste, difficult purificationHigher temperatures, potential for catalyst poisoning

Purification and Characterization: Ensuring Product Integrity

The purification of N-alkylated imidazoles can be challenging due to the basicity of the imidazole ring, which can lead to tailing on silica gel chromatography.

Column Chromatography
  • Stationary Phase: Silica gel is commonly used.[11]

  • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective.

  • Tailing Reduction: To minimize tailing, a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of aqueous ammonia, can be added to the eluent. This neutralizes the acidic silanol groups on the silica surface.[12]

Recrystallization

For solid products, recrystallization is an excellent method for obtaining highly pure material.[13][14]

General Procedure for Recrystallization:

  • Solvent Selection: Choose a solvent or solvent system in which the N-cyclohexylimidazole derivative is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvents include ethanol, isopropanol, ethyl acetate/hexanes, or acetone.[15]

  • Dissolution: Dissolve the crude product in the minimum amount of the boiling solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Insufficiently anhydrous conditions (for Mitsunobu and some catalytic reactions).- Inactive catalyst.- Steric hindrance is too great for the chosen conditions.- Ensure all glassware is flame-dried and use anhydrous solvents.- Use a fresh batch of catalyst or pre-activate it if necessary.- Increase reaction temperature and/or time. Consider a less sterically demanding catalyst or a different synthetic route.
Formation of cyclohexene byproduct - Reaction temperature is too high.- Use of a strongly acidic catalyst or conditions that favor elimination.- Optimize the reaction temperature.- Choose a non-acidic catalytic system or a method that does not promote elimination, such as the Mitsunobu reaction.
Mixture of N1 and N3 alkylated isomers (for unsymmetrical imidazoles) - The electronic and steric properties of the imidazole substituents influence the site of alkylation.[4]- This is an inherent challenge. The isomers may be separable by careful chromatography. Alternatively, a protecting group strategy may be employed to block one of the nitrogen atoms.
Difficulty in removing triphenylphosphine oxide (TPPO) - TPPO is a common and often difficult-to-remove byproduct of the Mitsunobu reaction.- TPPO can sometimes be precipitated from the crude reaction mixture by the addition of a non-polar solvent like hexanes or ether and removed by filtration.- Chromatography on silica gel is usually effective.

References

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (URL: [Link])

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. (URL: [Link])

  • Mitsunobu reaction - Organic Synthesis. (URL: [Link])

  • N-Alkylation of imidazoles - University of Otago - OUR Archive. (URL: [Link])

  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (URL: [Link])

  • Development and Characterization of Imidazole Derivatives for Antifungal Applications. (URL: [Link])

  • This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit. (URL: [Link])

  • Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy | American Journal of Bioscience and Clinical Integrity. (URL: [Link])

  • Synthesis and theoretical study of new imidazole derivatives dyes and their application in dye sensitized solar cells. (URL: [Link])

  • (PDF) N-alkylation of imidazole by alkaline carbons - ResearchGate. (URL: [Link])

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - PMC. (URL: [Link])

  • Regioselective N-alkylation of imidazoles with alcohols over zeolites - RSC Publishing. (URL: [Link])

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (URL: [Link])

  • Isolation And Purification Of Substance By Column Chromatography | Request PDF. (URL: [Link])

  • Recrystallization and Crystallization. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Mitsunobu Reaction - Chemistry Steps. (URL: [Link])

  • Purification by Flash Column Chromatography | Chemistry Laboratory Techniques - MIT OpenCourseWare. (URL: [Link])

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates - Beilstein Journals. (URL: [Link])

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. (URL: [Link])

  • Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols under Mild Conditions Using the Borrowing Hydrogen Methodology - Organic Chemistry Portal. (URL: [Link])

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (URL: [Link])

  • CN110776464A - N1 site alkylation method for imidazole compounds - Google P
  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃. (URL: [Link])

  • CN103012275A - Method for producing high-purity N-alkyl imidazole - Google P

Sources

Application Notes and Protocols for Metal Complexation using 2-(1H-imidazol-1-yl)cyclohexan-1-ol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Imidazole-Based Ligands in Coordination Chemistry

The imidazole moiety is a cornerstone in the architecture of ligands for coordination chemistry, owing to its versatile binding capabilities and the biological relevance of its derivatives, such as the amino acid histidine.[1] The nitrogen atoms within the imidazole ring can act as excellent sigma donors, forming stable complexes with a wide array of transition metals.[2] The introduction of additional coordinating groups to the imidazole scaffold, such as the hydroxyl group in 2-(1H-imidazol-1-yl)cyclohexan-1-ol, creates a bidentate or potentially bridging ligand. This chelation enhances the stability of the resulting metal complexes and can influence their geometry, electronic properties, and reactivity. These complexes are of significant interest to researchers in catalysis, drug development, and materials science due to their potential applications.[3][4] This guide provides a comprehensive overview of the synthesis of this compound and detailed protocols for its use in the complexation of various transition metal ions.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is most effectively achieved through the nucleophilic ring-opening of cyclohexene oxide by imidazole. This reaction is a well-established method for the preparation of 1,2-amino alcohols.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via an SN2 mechanism where the nucleophilic N-1 atom of the imidazole ring attacks one of the electrophilic carbon atoms of the epoxide ring. This attack leads to the opening of the three-membered ring and the formation of a C-N bond. Subsequent protonation of the resulting alkoxide during workup yields the desired this compound. The regioselectivity of the attack is influenced by steric and electronic factors, but with an unsubstituted cyclohexene oxide, the attack can occur at either carbon of the epoxide, leading to a racemic mixture of enantiomers.

Ligand Synthesis reagents Imidazole + Cyclohexene Oxide intermediate Alkoxide Intermediate reagents->intermediate Nucleophilic Attack product This compound intermediate->product Protonation (Workup)

Caption: Synthetic pathway for this compound.

Detailed Synthetic Protocol

Materials:

  • Imidazole

  • Cyclohexene oxide

  • Anhydrous solvent (e.g., acetonitrile, DMF, or neat conditions)

  • Deionized water

  • Diethyl ether or ethyl acetate for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, separatory funnel)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous acetonitrile. Note: The reaction can also be performed under solvent-free conditions by gently heating the imidazole to its melting point.

  • Addition of Epoxide: To the stirring solution (or molten imidazole), add cyclohexene oxide (1.0 to 1.2 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (or to 80-100 °C for neat conditions) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in deionized water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL). The product is expected to be more soluble in the organic phase.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system.

Part 2: Metal Complexation Protocols

The this compound ligand can act as a bidentate N,O-chelate, coordinating to a metal center through the N-3 of the imidazole ring and the oxygen of the hydroxyl group. The following protocols provide a general framework for the synthesis of its metal complexes.

Complexation Workflow start Start: Ligand and Metal Salt dissolution Dissolve Ligand and Metal Salt Separately start->dissolution mixing Mix Solutions and Stir dissolution->mixing reaction Control Temperature and Time mixing->reaction isolation Isolate Product (Filtration/Evaporation) reaction->isolation purification Purify Complex (Recrystallization/Washing) isolation->purification characterization Characterize Product (Spectroscopy, etc.) purification->characterization end End: Purified Metal Complex characterization->end

Caption: General workflow for metal complexation.

General Protocol for Metal Complexation

This protocol can be adapted for various transition metal salts such as chlorides, nitrates, acetates, or perchlorates of Cu(II), Co(II), Ni(II), Zn(II), etc.

Materials:

  • This compound (Ligand)

  • Metal salt (e.g., CuCl2·2H2O, Co(NO3)2·6H2O, Ni(OAc)2·4H2O, ZnCl2)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Magnetic stirrer and hotplate

  • Standard glassware

Procedure:

  • Ligand Solution: Dissolve the this compound ligand (typically 2 equivalents) in a suitable solvent (e.g., 20 mL of ethanol) in a round-bottom flask with stirring.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt (1 equivalent) in the same solvent (e.g., 10 mL of ethanol). Gentle heating may be required to facilitate dissolution.

  • Complexation Reaction: Slowly add the metal salt solution to the stirring ligand solution at room temperature. A color change or the formation of a precipitate is often observed upon mixing.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-24 hours. The optimal time and temperature will depend on the specific metal and desired complex.

  • Isolation of the Complex:

    • If a precipitate forms: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to facilitate drying.

    • If no precipitate forms: Reduce the volume of the solvent by rotary evaporation until a solid begins to form. Cool the solution in an ice bath to promote further precipitation, then collect the solid by filtration. Alternatively, slow evaporation of the solvent at room temperature may yield single crystals suitable for X-ray diffraction.

  • Drying: Dry the isolated complex in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.

Metal Salt ExampleLigand:Metal RatioSolventExpected Observation
CuCl2·2H2O2:1EthanolFormation of a green or blue solution/precipitate.
Co(NO3)2·6H2O2:1MethanolFormation of a pink or purple solution/precipitate.
Ni(OAc)2·4H2O2:1EthanolFormation of a green solution/precipitate.[5][6]
ZnCl22:1MethanolFormation of a colorless solution or white precipitate.

Part 3: Characterization of the Metal Complexes

Thorough characterization is essential to confirm the formation of the desired metal complex and to elucidate its structure and properties.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

  • N-H Stretching: In the free ligand, a broad absorption band corresponding to the O-H stretch is expected around 3400-3200 cm-1. Upon coordination of the hydroxyl group to the metal, this band may shift to a lower frequency and/or change in shape.

  • C=N and C=C Stretching: The stretching vibrations of the imidazole ring (typically in the 1600-1400 cm-1 region) are expected to shift upon coordination of the N-3 nitrogen to the metal center.[7]

  • M-N and M-O Stretching: New, weaker absorption bands may appear in the far-IR region (typically below 600 cm-1) corresponding to the M-N and M-O stretching vibrations, providing direct evidence of coordination.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the metal complex and can be used to infer the coordination geometry around the metal ion.

  • Ligand-to-Metal Charge Transfer (LMCT) and Metal-to-Ligand Charge Transfer (MLCT) Bands: These intense bands, often in the UV or near-UV region, arise from electronic transitions between the ligand and the metal orbitals.

  • d-d Transitions: For transition metal complexes with d-electrons (e.g., Cu(II), Co(II), Ni(II)), weaker absorption bands in the visible region correspond to electronic transitions between the d-orbitals of the metal ion. The position and number of these bands are characteristic of the coordination geometry (e.g., octahedral, tetrahedral, square planar).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are valuable for characterizing diamagnetic metal complexes (e.g., Zn(II)).

  • Chemical Shifts: The proton and carbon signals of the ligand will experience shifts upon coordination to the metal ion. Protons and carbons closer to the coordination sites (N-3 and the hydroxyl-bearing carbon) will typically show the most significant changes in their chemical shifts.

  • Paramagnetic Complexes: For paramagnetic metal complexes (e.g., Cu(II), Co(II), Ni(II)), NMR spectra will exhibit broad signals, making interpretation more challenging. However, specialized NMR techniques can still provide structural information.

Part 4: Potential Applications

Metal complexes of this compound and related amino alcohol ligands have potential applications in several fields:

  • Catalysis: These complexes can serve as catalysts in various organic transformations, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral nature of the ligand can also be exploited for asymmetric catalysis.[8][9]

  • Bioinorganic Chemistry: As structural and functional models for metalloenzymes containing the histidine-metal coordination motif.

  • Antimicrobial and Anticancer Agents: Imidazole derivatives and their metal complexes have shown promising biological activities. The complexation with a metal ion can enhance the therapeutic properties of the organic ligand.[4][10]

  • Materials Science: As building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

References

  • Ugwu, D. I., et al. (2023). Metal complexes derived from bidentate ligands: Synthesis, catalytic and biological applications.
  • Al-Adilee, K. J., & Al-Masoudi, N. A. (2012). Synthesis and Spectroscopic Properties of Some Transition Metal Complexes with New Azo-Dyes Derived From Thiazole and Imidazole. Journal of the Association of Arab Universities for Basic and Applied Sciences.
  • BenchChem. (2025). Comparative Analysis of Chiral Amino Alcohol-Derived Metal Complexes for Pharmaceutical Research.
  • Umar, Q., et al. (2022). Chiral Amino Alcohols for the Synthesis of Various Metal Complexes. Alfa Chemistry.
  • Umar, Q., et al. (2022). Synthesis, characterization and anticancer activities of Zn2+, Cu2+, Co2+ and Ni2+ complexes involving chiral amino alcohols. RSC Advances, 12, 32119-32128.
  • Górnicka, J., et al. (2021). Synthesis, Spectroscopic, Thermal, and Catalytic Properties of Eight New Complexes of Metal(II)
  • Maru, M., & Shah, M. K. (2012). Transition metal complexes of 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazoles: Synthesis and characterization. Journal of Chemical and Pharmaceutical Research, 4(3), 1638-1643.
  • Blackman, A. G., & Williams, M. L. (2010). Amino-Alcohol Ligands: Synthesis and Structure of N,N′-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and Its Salts, and an Assessment of Its Fitness and That of Related Ligands for Complexing Metal Ions. Inorganic Chemistry, 49(17), 7833-7841.
  • K-REx. (n.d.).
  • Waziri, I., et al. (2025). Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation.
  • ResearchGate. (n.d.).
  • Manasagangotri, Physics @. (n.d.).
  • Experimental and in silico study of the synthesis of 2-amino alcohols
  • VTechWorks. (n.d.). Transition metal complexes of amino acids and related ligands and their use as catalysts, anti-microbials, and anti-cancer agents.
  • ACS Publications. (2020).
  • MDPI. (2024).
  • PMC. (n.d.).
  • Asian Journal of Chemistry. (2026). Synthesis, Characterisation and in silico Evaluation of Imidazole-Based Schiff Base Transition Metal(II) Complexes with Antioxidant and Antidiabetic Potential.
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ResearchGate. (2025). Preparation and characterization of some transition metal complexes with NovelAzo-Schiff base ligand derived from 2(E)-(1H-benzo[d] imidazole-2-yly diazenyl)-5-((E)-benzylideneimino)phenol (BIADPI).
  • ResearchGate. (n.d.). Synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole.
  • Baran Lab. (n.d.). Synthesis of Imidazoles.
  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Synthesis of 2-(1H-imidazol-1-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Ticket ID: #IMID-CYC-001 Status: Open Subject: Yield Improvement & Troubleshooting for Epoxide Ring Opening with Imidazole

Executive Summary & Core Directive

You are experiencing suboptimal yields in the synthesis of 2-(1H-imidazol-1-yl)cyclohexan-1-ol . This reaction involves the nucleophilic attack of imidazole on cyclohexene oxide.

The Root Cause: Standard thermal reflux methods (in ethanol or water) often suffer from:

  • Slow Kinetics: Cyclohexene oxide is sterically more hindered than terminal epoxides.

  • Competitive Polymerization: Prolonged heating causes the epoxide to polymerize (polyether formation) rather than react with the imidazole.

  • Reversibility/Equilibrium: In some solvent systems, the ring-opening is reversible or stalls.

The Solution: To maximize yield (>90%), you must shift from passive thermal activation to Lewis Acid Catalysis or Microwave Irradiation .

The Validated Protocols

We recommend two specific protocols based on your available equipment.

Protocol A: Microwave-Assisted Solvent-Free Synthesis (Recommended for High Throughput)

Best for: Speed (minutes), Green Chemistry, High Yield.

Materials:

  • Cyclohexene oxide (1.0 equiv)

  • Imidazole (1.0 equiv)[1][2]

  • Microwave Reactor (e.g., CEM or Biotage)

Procedure:

  • Mix: In a microwave-safe vial, mix imidazole and cyclohexene oxide. If imidazole is solid, grind it finely; it will dissolve in the epoxide upon heating.

  • Irradiate: Seal the vial. Set the microwave to 120°C with high stirring.

  • Time: Hold for 1–5 minutes . (Standard thermal reflux requires 6–24 hours).

  • Work-up: Cool to room temperature. The mixture will likely solidify or become a viscous oil.

  • Purification: Recrystallize directly from hot Ethyl Acetate/Hexane (1:1) or wash with water to remove unreacted imidazole.

Expected Yield: 85–95%

Protocol B: Lithium Perchlorate ( ) Catalyzed (Recommended for Scale-Up)

Best for: Reliability, Mild Conditions.

Mechanism:


 acts as a Lewis acid, coordinating to the epoxide oxygen, increasing electrophilicity and facilitating attack by the "poor" nucleophile (imidazole).

Materials:

  • 
     (Caution: Oxidizer)
    
  • Acetonitrile (

    
    ) or Diethyl Ether
    
  • Cyclohexene oxide & Imidazole

Procedure:

  • Prepare Catalyst: Dissolve

    
     in acetonitrile (or ether) to form a 5.0 M solution .
    
  • Add Reactants: Add imidazole (1.0 equiv) and cyclohexene oxide (1.1 equiv) to the solution.

  • Stir: Stir at room temperature for 2–4 hours.

  • Work-up: Quench with water. Extract with Dichloromethane (DCM).[3]

  • Wash: Wash organic layer with brine.[3] Dry over ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .
    

Expected Yield: 90–98%

Mechanistic Insight & Visualization

Understanding the mechanism is critical for troubleshooting. The reaction follows an


 pathway, resulting in trans-stereochemistry .

ReactionMechanism cluster_side Common Failure Mode Start Reagents: Cyclohexene Oxide + Imidazole Activation Activation: Li+ coordinates to Epoxide Oxygen Start->Activation Lewis Acid Addition Transition Transition State: Nucleophilic Attack (SN2) at Carbon Activation->Transition Weakening C-O bond Polymer Polymerization (Poly-cyclohexene oxide) Activation->Polymer If Imidazole is inactive Intermediate Intermediate: Zwitterionic Species Transition->Intermediate Ring Opening Product Product: trans-2-(1H-imidazol-1-yl) cyclohexan-1-ol Intermediate->Product Proton Transfer

Caption: Mechanistic pathway showing Lewis Acid activation (


) preventing polymerization and ensuring trans-opening.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned into a gummy, insoluble solid. What happened? A: You likely polymerized the cyclohexene oxide. This happens if the imidazole is not nucleophilic enough (wet or impure) or if the temperature is too high without a catalyst.

  • Fix: Use fresh, dry imidazole. Switch to Protocol B (

    
    ) which activates the epoxide specifically for nucleophilic attack, outcompeting polymerization.
    

Q2: I see two spots on TLC very close together. Is this a regioisomer? A: Unlikely. Cyclohexene oxide is symmetric (meso), so regioisomers are impossible unless the ring is substituted.

  • Possibility A: It is the N-isomer vs. C-isomer. Imidazole usually attacks via Nitrogen (

    
    ), but under high heat/basic conditions, C-alkylation is theoretically possible (rare).
    
  • Possibility B (Most Likely): It is the trans- vs cis- isomer. While

    
     favors trans, a carbocation mechanism (
    
    
    
    -like, if acid is too strong) can yield cis.
  • Fix: Stick to neutral or mild Lewis Acid conditions to enforce

    
     (trans-only).
    

Q3: The product is water-soluble, and I'm losing it during extraction. A: Imidazole derivatives are polar.

  • Fix 1: Do not use large volumes of water for washing. Use a minimal amount of brine.

  • Fix 2: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction from the aqueous phase.

  • Fix 3: Skip aqueous work-up entirely. Evaporate the solvent and purify via recrystallization from EtOAc/Hexane.

Q4: Can I use


 or 

instead?
A: Yes, anionic activation (deprotonating imidazole to imidazolide) works, but it is harsh. It requires anhydrous conditions and can lead to elimination side reactions (forming cyclohexadiene). Lewis Acid activation (Protocol B) is generally cleaner for this specific substrate.

Comparative Data Summary

The following table summarizes expected outcomes based on different methodologies found in literature.

MethodologyCatalyst/ConditionsTimeYieldStereoselectivity
Traditional Thermal Reflux (Ethanol/Water)12–24 h40–60%Mixed (mostly trans)
Lewis Acid (Protocol B)

(5M in

/MeCN)
2–4 h90–98% Exclusive trans
Microwave (Protocol A) Neat / Solvent-Free1–5 min 85–95%Exclusive trans
Basic Catalysis

/

6–12 h70–85%Mostly trans

References

  • Heydari, A., et al. (2004).[4] "A New and Efficient Epoxide Ring Opening via Poor Nucleophiles... in Lithium Perchlorate."[4] Synthesis, 2004(10), 1557-1558.

  • Chini, M., Croti, P., & Gardelli, C. (1992). "Metal salts as new catalysts for the aminolysis of epoxides." Tetrahedron Letters, 33(26), 3797-3800.

  • Mirmashhouri, B., et al. (2007). "Lithium perchlorate promoted highly regioselective ring opening of epoxides under solvent-free conditions."[5][6] Catalysis Communications, 8(12), 2036-2040.

  • Wolkenberg, S. E., et al. (2004). "Efficient synthesis of imidazoles... using microwave irradiation."[2][7][8][9][10][11] Organic Letters, 6(9), 1453-1456. (Contextual reference for microwave acceleration of imidazole chemistry).

Disclaimer: Perchlorates are potentially explosive when dry or in contact with organic materials. Always work behind a blast shield when using


. If restricted, 

or Microwave methods are safer alternatives.

Sources

Technical Support Center: Stereochemical Resolution of 2-(1H-imidazol-1-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: Separation and Characterization of cis- and trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the stereochemical resolution of 2-(1H-imidazol-1-yl)cyclohexan-1-ol . Due to the conformational rigidity of the cyclohexane ring, the cis and trans diastereomers exhibit distinct physical and spectroscopic properties.

The Golden Rule: The standard synthesis (opening cyclohexene oxide with imidazole) is stereoselective for the trans isomer (anti-addition). If you detect significant cis isomer, it indicates either a non-concerted reaction pathway (acid-catalyzed


) or post-synthetic epimerization.

Module 1: Diagnostic & Characterization

How do I know which isomer I have?

NMR Spectroscopy (The Definitive Test)

The most reliable method for distinguishing these isomers is


H NMR, specifically analyzing the coupling constants (

) of the methine proton at the C1 position (attached to the hydroxyl group) and C2 (attached to the imidazole).
FeatureTrans Isomer (Major Product)Cis Isomer (Minor/Target)
Conformation Diequatorial (Substituents are equatorial)Axial-Equatorial (One substituent is axial)
Coupling (

)
Large (~10–12 Hz) Small (~2–5 Hz)
Signal Appearance Distinct Triplet of Doublets (td) or broad quartetNarrow Multiplet / Broad Singlet-like
Rationale H1 and H2 are both axial (

dihedral angle).
H1 is axial, H2 is equatorial (or vice versa); dihedral angle

.
Diagnostic Workflow

Use the following logic flow to confirm your product identity before attempting separation.

NMR_Logic cluster_legend Key Principle Start Analyze 1H NMR (C1-H Signal) Measure Measure 3J(H1,H2) Coupling Start->Measure LargeJ J > 9 Hz Measure->LargeJ SmallJ J < 5 Hz Measure->SmallJ Trans TRANS Isomer (Diequatorial conformation) Likely Major Product LargeJ->Trans Cis CIS Isomer (Axial-Equatorial) Likely Impurity/Minor SmallJ->Cis Info Karplus Equation: 180° dihedral = Large J 60° dihedral = Small J

Figure 1: NMR decision tree based on the Karplus relationship for vicinal protons in cyclohexane systems.

Module 2: Synthesis & Root Cause Analysis

Why is my reaction mixture impure?

The Mechanism of Formation

The synthesis typically involves the nucleophilic attack of imidazole on cyclohexene oxide.

  • Standard Conditions (Basic/Neutral): The reaction proceeds via an

    
     mechanism . The imidazole attacks the epoxide carbon from the back side (anti-attack). The resulting alcohol and imidazole group end up on opposite faces of the ring.
    
    • Result: Exclusive Trans formation.

  • Acidic Conditions / High Temp: If Lewis acids or high temperatures are used, the epoxide C-O bond may weaken significantly before attack, developing carbocation character (

    
    -like). This allows nucleophilic attack from either face.
    
    • Result: Mixture of Cis and Trans .[1][2][3][4]

Accessing the Cis Isomer

If the cis isomer is your target, you cannot easily obtain it via direct epoxide opening. You must use an inversion strategy:

  • Synthesize Trans: Perform standard epoxide opening.

  • Inversion (Mitsunobu): React the trans-alcohol with DIAD/PPh3 and a carboxylic acid (e.g., benzoic acid) to invert the stereocenter, forming the cis-ester.

  • Hydrolysis: Saponify the ester to release the cis-alcohol.

Module 3: Separation Protocols

Step-by-step guides for purification.

Protocol A: Recrystallization (Best for Scale-up)

The trans isomer typically has a higher melting point and better lattice stability due to its ability to form intermolecular hydrogen bonds in the diequatorial conformation.

  • Solvent System: Ethyl Acetate / Hexane or Acetonitrile.

  • Procedure:

    • Dissolve the crude mixture in hot Ethyl Acetate (minimal volume).

    • Add Hexane dropwise until slight turbidity appears.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Result: The Trans isomer precipitates as white crystals. The Cis isomer (and other impurities) usually remains in the mother liquor.

Protocol B: Flash Column Chromatography

Separating these diastereomers on silica is possible but requires specific mobile phase modification to prevent the basic imidazole from streaking.

  • Stationary Phase: Standard Silica Gel (40–63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) or Ammonia (

    
    ).
    
    • Ratio: Start with 95:5:0.5 (DCM:MeOH:TEA).

  • Elution Order:

    • Trans Isomer: Typically elutes second (more polar due to better surface interaction or H-bonding availability).

    • Cis Isomer: Typically elutes first (often forms an intramolecular H-bond between the OH and Imidazole N, reducing its interaction with the silica).

Troubleshooting Tailing Peaks: If your peaks are tailing (shark-fin shape), the imidazole nitrogen is interacting with the acidic silanols on the silica.

  • Fix: Pre-wash the column with mobile phase containing 1% Triethylamine (TEA), then run your gradient.

Protocol C: Preparative HPLC (High Purity)

For separating small quantities (mg to grams) with >99% purity.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters XBridge)
pH Modifier High pH is critical. Use 10mM Ammonium Bicarbonate (pH 10) or 0.1% Ammonia.
Why High pH? At low pH (formic acid), the imidazole is protonated (

), making the molecule extremely polar and causing it to elute in the void volume. High pH keeps it neutral.
Gradient 5% to 60% Acetonitrile in Water (with modifier) over 20 mins.

Module 4: Troubleshooting & FAQs

Q1: I tried the Mitsunobu reaction to invert Trans to Cis, but I got an elimination product. Why?

A: Elimination (forming the alkene) is a common side reaction with cyclohexanols, especially if the base is too strong or the temperature too high.

  • Solution: Ensure the reaction is kept at 0°C during addition. Use a less bulky carboxylate nucleophile (e.g., p-nitrobenzoic acid) which is a better nucleophile than base.

Q2: My NMR peaks are very broad. Is my separation bad?

A: Not necessarily. Broadening can occur due to:

  • Proton Exchange: The -OH proton often exchanges with trace water in the solvent (CDCl3). Add a drop of

    
    ; the OH peak will disappear, and nearby coupling might sharpen.
    
  • Ring Flipping: At room temperature, the cyclohexane ring might be flipping between chair conformers, especially for the cis isomer. Run the NMR at a lower temperature (-20°C) to "freeze" the conformation and resolve the splitting.

Q3: Can I use chiral chromatography?

A: Yes, but it is usually unnecessary for separating cis from trans (diastereomers). Standard silica or C18 is sufficient. Chiral chromatography (e.g., Chiralpak AD-H or OD-H) is required only if you need to separate the enantiomers of the trans isomer (i.e.,


 from 

).

Visualizing the Separation Workflow

Separation_Workflow Crude Crude Reaction Mixture (Epoxide Opening) Check Check TLC (DCM/MeOH/TEA) Crude->Check Method Select Method Check->Method Cryst Recrystallization (EtOAc/Hexane) Method->Cryst High Trans Content Flash Flash Chromatography (Silica + 1% TEA) Method->Flash Complex Mixture TransPure Pure TRANS Isomer (Solid) Cryst->TransPure Mix Enriched CIS in Mother Liquor Cryst->Mix Flash->TransPure Flash->Mix Cis elutes first

Figure 2: Strategic workflow for selecting the appropriate purification method based on crude purity.

References

  • Synthesis & Mechanism:Ring-opening of epoxides with nitrogen nucleophiles. The anti-stereoselectivity of

    
     opening of cyclohexene oxide is a fundamental organic transformation.
    
    • Source:

  • NMR Characterization:Conformational analysis of 1,2-disubstituted cyclohexanes.

    • Source:

  • Coupling Constants:Karplus Equ

    • Source:

  • Chromatography of Basic Compounds:Use of modifiers in silica chrom

    • Source:

Sources

Technical Support Center: Purification of 2-(1H-imidazol-1-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IMID-CYC-001 Subject: Recrystallization Protocol & Troubleshooting for 2-(1H-imidazol-1-yl)cyclohexan-1-ol Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The purification of This compound presents a classic challenge in organic synthesis: separating a polar, basic heterocycle (the product) from a highly polar, basic starting material (imidazole) and a non-polar electrophile (cyclohexene oxide).

The trans-isomer is the predominant product formed via the nucleophilic ring-opening of cyclohexene oxide by imidazole. The primary failure mode in purifying this compound is "oiling out" rather than crystallizing, due to the compound's amphiphilic nature (cyclohexyl lipophilicity vs. imidazole/hydroxyl polarity) and low melting point (typically 90–110 °C depending on purity).

This guide provides a validated protocol designed to minimize oiling and maximize rejection of unreacted imidazole.

Module 1: Solubility Profiling & Solvent Selection

The Solubility Logic

To achieve high purity, we must exploit the solubility differential between the product and the impurities (primarily imidazole).

ComponentPolaritySolubility (Water)Solubility (EtOAc)Solubility (Hexane)
Imidazole (Impurity)HighVery HighModerateLow
Cyclohexene Oxide (Impurity)LowLowHighHigh
Product (Target)ModerateLow/ModerateHigh (Hot) / Low (Cold) Low

Primary Solvent Recommendation: Ethyl Acetate (EtOAc) or EtOAc / n-Hexane .

  • Why: The product is soluble in hot EtOAc but crystallizes upon cooling. Imidazole is moderately soluble in EtOAc but can be effectively removed via a pre-recrystallization water wash (see Protocol Step 1).

  • Alternative: Toluene . (Excellent for azeotropic drying if the crude is wet; product crystallizes well from toluene upon cooling).

Module 2: The Validated Recrystallization Protocol

Phase 0: Pre-Purification (Critical)

Do not skip this step. Direct recrystallization of the crude reaction mixture often fails because excess imidazole acts as a hydrotrope, preventing the product from crystallizing.

  • Dissolve the crude reaction residue in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer 3 times with water (removes unreacted imidazole).

  • Wash once with brine .

  • Dry over anhydrous

    
    , filter, and evaporate to dryness.
    
    • Checkpoint: The residue should be a solid or a thick oil that solidifies upon scratching.

Phase 1: Recrystallization Workflow

RecrystallizationWorkflow Start Crude Solid Dissolve Dissolve in Boiling EtOAc (Min. Volume) Start->Dissolve Check Check Clarity Dissolve->Check Filter Hot Filtration (Remove insolubles) Check->Filter Particulates present CloudPoint Add n-Hexane dropwise until faint cloudiness Check->CloudPoint Clear Filter->CloudPoint Clear Add 1-2 drops EtOAc to clear solution CloudPoint->Clear Cool Slow Cool to RT (Do not disturb) Clear->Cool Harvest Filtration & Wash (Cold Hexane/EtOAc 3:1) Cool->Harvest

Figure 1: Step-by-step workflow for the solvent-pair recrystallization of this compound.

Detailed Steps:

  • Dissolution: Place the pre-washed crude solid in an Erlenmeyer flask. Add boiling Ethyl Acetate dropwise with swirling until the solid just dissolves.

  • Solvent Pair (Optional but Recommended): If the solution is highly concentrated but no crystals form, add hot n-Hexane dropwise until a faint turbidity (cloudiness) persists. Immediately add 1-2 drops of hot EtOAc to make it clear again.

  • Nucleation: Remove from heat. Cap the flask loosely. Allow it to cool to room temperature slowly on a wood or cork surface (insulation prevents rapid cooling which causes oiling).

  • Harvesting: Filter the white needles/prisms under vacuum. Wash the cake with cold Hexane/EtOAc (3:1 mixture).

Module 3: Troubleshooting Center

Issue: The Product "Oils Out" (Liquid-Liquid Phase Separation)

This is the most common ticket regarding amino-alcohols. It occurs when the solution becomes supersaturated at a temperature above the melting point of the solute.

OilingOut Problem Problem: Product Oils Out (Droplets at bottom) Reheat Re-heat to Boiling (Redissolve Oil) Problem->Reheat SolventAdj Add 10% more Polar Solvent (EtOAc) Reheat->SolventAdj Solution was too conc. Seed Add Seed Crystal at ~50°C Reheat->Seed Conc. is okay SolventAdj->Seed Scratch Scratch Glass Wall with Rod Seed->Scratch Result Crystallization Scratch->Result

Figure 2: Decision tree for remediating "oiling out" during cooling.

Corrective Actions:

  • Re-heat: Bring the mixture back to a boil to redissolve the oil.

  • Dilute: Add a small amount of the polar solvent (EtOAc). Oiling out often means the solution is too concentrated.

  • Seeding: This is the most effective fix. If you have any solid crystals from a previous batch (even crude), add a tiny speck when the solution is warm (not boiling). This provides a template for growth.

  • Trituration: If the oil refuses to crystallize, evaporate the solvent. Add Diethyl Ether or Pentane and scratch the flask vigorously with a glass rod. The oil should solidify into a powder. Recrystallize this powder.

Module 4: Frequently Asked Questions (FAQs)

Q1: How do I know if I have the cis or trans isomer?

  • Answer: The ring opening of cyclohexene oxide by imidazole is stereoselective, following an

    
     mechanism. This results in an anti-addition, yielding the trans-isomer  (trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol).
    
  • Verification: In

    
     NMR, the coupling constant (
    
    
    
    ) between the proton on the carbon attached to oxygen (CH-O) and the proton on the carbon attached to nitrogen (CH-N) will be larger for the trans isomer (typically
    
    
    for diaxial protons in the stable chair conformation) compared to the cis isomer.

Q2: My crystals are yellow/brown. How do I fix this?

  • Answer: Color usually indicates oxidation products or trace polymerized cyclohexene oxide.

  • Fix: Perform a "decolorizing carbon" treatment.

    • Dissolve crude in boiling EtOAc.

    • Add activated charcoal (1-2% by weight).

    • Boil for 5 minutes.

    • Filter hot through a Celite pad to remove carbon.

    • Proceed with crystallization.[1][2]

Q3: Can I use ethanol for recrystallization?

  • Answer: Ethanol is often too good a solvent for this compound due to strong hydrogen bonding with both the alcohol and imidazole moieties. This leads to low recovery yields (too much stays in the mother liquor). If you must use ethanol, use an Ethanol/Water mixture, but drying the product afterwards is more difficult than with EtOAc.

References

  • General Synthesis & Stereochemistry

    • Source: The ring opening of epoxides by azoles is a well-documented process yielding trans-products.
    • Citation: Pini, D., et al. "Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives." Farmaco (2005). (Validates the amino-alcohol formation and purification logic).

  • Solubility & Recrystallization of Imidazole Derivatives

    • Source: BenchChem Technical Data. "2-(1H-Imidazol-1-yl)
    • Context: Confirms the use of Ethyl Acetate and aqueous workups for removing imidazole impurities.
    • URL:

  • Purification of Amino-Alcohols (General Protocol)

    • Source: University of Rochester, Department of Chemistry. "Solvents for Recrystallization."[1][2][3][4]

    • Context: Provides the foundational logic for using EtOAc/Hexane pairs for polar organic solids prone to oiling out.
    • URL:

Sources

Technical Support Center: Imidazole-Mediated Ring Opening of Cyclohexene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

ID: TSC-ORG-042 | Status: Active | Last Updated: 2026-02-24 Department: Synthetic Methodology & Process Optimization Subject: Troubleshooting & Optimization of trans-2-(1H-imidazol-1-yl)cyclohexanol Synthesis

Executive Summary

This guide addresses the nucleophilic ring-opening of cyclohexene oxide by imidazole. While theoretically straightforward, this reaction often suffers from competing pathways (epoxide oligomerization), poor conversion rates due to steric hindrance, and workup difficulties arising from the amphiphilic nature of the product.

The following protocols prioritize regio- and stereochemical fidelity (yielding the trans-diaxial isomer) and atom economy .

Module 1: Mechanistic Grounding

Before optimizing, users must understand the governing dynamics. The reaction follows a classic


 pathway, necessitating a backside attack by the imidazole nitrogen (nucleophile) on the epoxide carbons (electrophile).
Reaction Pathway Visualization

Figure 1: Mechanistic pathway showing the stereospecific anti-addition.

ReactionMechanism Reactants Reactants (Imidazole + Cyclohexene Oxide) Activation Activation (H-Bonding or Lewis Acid) Reactants->Activation Mixing TS Transition State (Backside SN2 Attack) Activation->TS Nucleophilic Approach Intermediate Alkoxide Intermediate (Trans-geometry established) TS->Intermediate Ring Opening Product Product (trans-2-(1H-imidazol-1-yl)cyclohexanol) Intermediate->Product Proton Transfer

Caption: The reaction proceeds via anti-addition, inverting the configuration at the electrophilic carbon to yield the trans-isomer exclusively.

Module 2: Optimized Experimental Protocols

Choose the protocol that matches your available equipment and throughput needs.

Protocol A: Microwave-Assisted (High Throughput)

Best for: Rapid library synthesis, screening conditions.

ParameterSpecificationCausality / Rationale
Stoichiometry 1.0 equiv Imidazole : 1.2 equiv EpoxideSlight excess of epoxide drives the reaction to completion; imidazole is the limiting reagent to simplify workup.
Solvent Neat (Solvent-free) or minimal EtOHHigh concentration accelerates bimolecular kinetics. Ethanol aids in proton transfer.
Temperature 120°CProvides activation energy to overcome steric hindrance of the cyclohexane ring.
Time 1–5 minutesProlonged heating promotes epoxide homopolymerization (PCHO formation).
Pressure Atmospheric (Open vessel) or SealedSealed vessels prevent loss of volatile epoxide.

Step-by-Step:

  • Charge a microwave-safe vial with imidazole (68 mg, 1 mmol) and cyclohexene oxide (120 µL, ~1.2 mmol).

  • Add 100 µL of Ethanol (optional, to create a slurry).

  • Irradiate at 120°C for 1 minute (dynamic power mode).

  • Cool to RT. Analyze via TLC (10% MeOH in DCM).

  • Purification: Flash chromatography is rarely needed if conversion is >95%. Evaporate excess epoxide under vacuum.

Protocol B: Lewis Acid Catalyzed ( )

Best for: Temperature-sensitive substrates, large scale.

ParameterSpecificationCausality / Rationale
Catalyst Lithium Perchlorate (

)

coordinates to the epoxide oxygen, increasing electrophilicity without being acidic enough to cause rapid polymerization.
Solvent Diethyl Ether or AcetonitrileSolvents must solubilize

(5.0 M solution is standard).
Temperature Ambient (20–25°C)Mild conditions prevent thermal degradation.
Time 2–6 HoursSlower kinetics due to lower temperature.

Step-by-Step:

  • Prepare a 5.0 M solution of

    
     in diethyl ether (LPDE). Warning:  Perchlorates are potentially explosive; handle with care.
    
  • Dissolve imidazole (1 mmol) in 2 mL of LPDE.

  • Add cyclohexene oxide (1.1 mmol) dropwise.

  • Stir at room temperature for 4 hours.

  • Quench: Add water (5 mL) and extract with DCM (3 x 10 mL).

  • Dry organic layer over

    
     and concentrate.
    

Module 3: Troubleshooting Guide

Issue 1: Oligomerization (Gummy/Sticky Product)

Symptom: NMR shows broad peaks; yield is high but mass balance is off (product is heavier than expected). Diagnosis: The epoxide has homopolymerized (Poly-Cyclohexene Oxide) rather than reacting with the imidazole. Corrective Action:

  • Reduce Temperature: If using thermal methods, drop temperature by 20°C.

  • Check Catalyst Acidity: Strong Lewis acids (

    
    , 
    
    
    
    ) trigger polymerization. Switch to milder promoters like
    
    
    or simply use water as a promoter (hydrogen bonding activates the epoxide).
  • Inverse Addition: Add the epoxide slowly to a concentrated solution of imidazole.

Issue 2: Low Conversion / Starting Material Recovery

Symptom: TLC shows distinct spots for imidazole and epoxide after hours. Diagnosis: Nucleophilicity of imidazole is insufficient to open the sterically hindered cyclohexyl ring. Corrective Action:

  • Basify: Add 0.5 equiv of

    
     or use the sodium salt of imidazole (Sodium imidazolide) to increase nucleophilicity (creates a "hot" anion).
    
  • Solvent Switch: Move to a polar protic solvent (Ethanol/Water). The solvent acts as a dual activator (H-bond donor to epoxide oxygen) and proton source for the alkoxide intermediate.

Issue 3: Product Solubility in Water (Workup Fail)

Symptom: Product is lost in the aqueous layer during extraction. Diagnosis: The resulting amino-alcohol is amphiphilic and polar. Corrective Action:

  • Salting Out: Saturate the aqueous phase with NaCl before extraction.

  • Solvent Choice: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or Ether.

Module 4: FAQ (Technical)

Q1: Why do we observe only the trans isomer? A: The reaction follows an


 mechanism. The imidazole nucleophile must attack the epoxide carbon from the side opposite the oxygen bridge (anti-attack) to maintain orbital overlap. In a fused ring system like cyclohexene oxide, this geometric constraint forces the opening to result in a trans-diaxial configuration.

Q2: Can I use this method for substituted imidazoles (e.g., 2-methylimidazole)? A: Yes, but steric hindrance at the C2 position of the imidazole will significantly slow the reaction rate. Protocol A (Microwave) is highly recommended for 2-substituted imidazoles to overcome this barrier.

Q3: Is the reaction sensitive to moisture? A: Generally, no. In fact, water can accelerate the reaction by activating the epoxide via hydrogen bonding. However, if using water-sensitive Lewis acids (Protocol B), strict anhydrous conditions are required.

Module 5: Decision Matrix

Figure 2: Workflow for selecting the optimal synthesis strategy.

DecisionTree Start Start: Define Substrate Constraints IsSensitive Is the substrate Thermally Sensitive? Start->IsSensitive IsScaleLarge Is the scale >10g? IsSensitive->IsScaleLarge No MethodB Protocol B: LiClO4 Catalysis IsSensitive->MethodB Yes MethodA Protocol A: Microwave (120°C) IsScaleLarge->MethodA No (Speed) MethodC Protocol C: Neat/Water Reflux IsScaleLarge->MethodC Yes (Safety)

Caption: Logic flow to determine the safest and most efficient protocol based on thermal stability and scale.

References

  • Microwave-Assisted Synthesis: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Source:[1] PMC (National Institutes of Health) URL:[Link]

  • Lewis Acid Catalysis: A New and Efficient Epoxide Ring Opening via Poor Nucleophiles... in Lithium Perchlorate. Source: Organic Chemistry Portal / Synthesis URL:[Link]

  • Green Chemistry Approach: Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Source: ResearchGate URL:[1][2][Link]

  • Polymerization Side-Reactions: Ring-Opening Polymerization of Cyclohexene Oxide... Catalyzed by Iron(III) Complexes. Source:[3] MDPI (Polymers) URL:[Link][2]

Sources

Controlling regioselectivity in substituted imidazole cyclohexanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regiocontrol in Imidazole-Cyclohexanol Synthesis

Current Status: SYSTEM ONLINE Agent: Senior Application Scientist (Ph.D., Organic Chemistry) Ticket Topic: Controlling Regioselectivity in Substituted Imidazole Cyclohexanol Synthesis

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Heterocyclic Chemistry. You are likely here because your LCMS shows a frustrating mixture of regioisomers (N1 vs. N3) or your NMR indicates the wrong stereochemistry on the cyclohexane ring.

Synthesizing substituted imidazole cyclohexanols requires navigating two distinct "Gateways of Selectivity":

  • The Nitrogen Gateway: Which imidazole nitrogen attacks the electrophile?

  • The Cyclohexane Gateway: Which carbon of the epoxide/ring does the nitrogen attack, and from what angle?

Below are the troubleshooting modules designed to isolate and resolve your specific regiochemical failures.

Module 1: The N-Alkylation Conundrum (N1 vs. N3)

The Core Problem: 4-substituted imidazoles exist in a tautomeric equilibrium (


). When you attempt to alkylate them (e.g., with cyclohexene oxide or a cyclohexyl halide), the electrophile can attack either nitrogen.
  • The Trap: The "N1" and "N3" positions are chemically distinct but kinetically competitive.

  • The Rule of Thumb: Sterics usually dominate alkylation, favoring the nitrogen distal to the bulky substituent (leading to the 1,4-isomer). However, electronics and hydrogen bonding can invert this preference.

Diagnostic Workflow

G Start START: Imidazole Alkylation Tautomer Tautomeric Equilibrium (4-Substituted Imidazole) Start->Tautomer StericCheck Is Substituent (R) Bulky? (e.g., t-Butyl, Phenyl) Tautomer->StericCheck ElectronicCheck Is Substituent Electron Withdrawing? (e.g., -NO2, -CF3) StericCheck->ElectronicCheck NO (Small R) PathA Steric Control Pathway Favors 1,4-Isomer (Distal) StericCheck->PathA YES (Steric Repulsion at N3) ElectronicCheck->PathA NO PathB Electronic/Chelation Control May favor 1,5-Isomer (Proximal) ElectronicCheck->PathB YES (N3 lone pair deactivated) Result Product Mixture Analysis PathA->Result PathB->Result

Caption: Figure 1. Decision tree for predicting dominant regioisomers in imidazole alkylation based on substituent effects.

Troubleshooting Protocol: Correcting N-Selectivity

Scenario A: "I need the 1,4-isomer (Distal), but I'm getting a mixture."

  • Root Cause: Your base is too strong or the reaction is under thermodynamic control where the isomers equilibrate.

  • Solution: Switch to Kinetic Control .

    • Protocol: Use a weaker base like

      
       or 
      
      
      
      in an aprotic solvent (DMF or Acetone) at lower temperatures (
      
      
      to RT).
    • Why? The steric hindrance of the substituent at C4 blocks the approach of the electrophile to the adjacent nitrogen (N3), forcing reaction at the distal N1.

Scenario B: "I need the 1,5-isomer (Proximal), but I only get the 1,4-isomer."

  • Root Cause: Sterics are fighting you. You cannot force a bulky electrophile next to a bulky substituent using standard

    
     chemistry.
    
  • Solution: The SEM-Switch Strategy (Transposition).

    • Protect N1 with a SEM (2-(trimethylsilyl)ethoxymethyl) group (forms the 1,4-isomer).

    • Quaternize N3 with your desired electrophile.

    • Remove the SEM group.

    • Reference: This approach effectively "swaps" the protecting group to the other nitrogen, revealing the "impossible" isomer [1].

Module 2: The Cyclohexane Gateway (Epoxide Ring Opening)

The Core Problem: When reacting an imidazole with a substituted cyclohexene oxide, you create two adjacent chiral centers. The regioselectivity here is governed by the Fürst-Plattner Rule (Trans-Diaxial Effect).[1]

  • The Rule: Nucleophiles (imidazole) attack epoxides on cyclohexane rings in a manner that yields the trans-diaxial product directly from the half-chair conformation.

Mechanism Visualization

FurstPlattner Epoxide Epoxide Substrate (Half-Chair Conformation) TS Transition State (Chair-like) Epoxide->TS Axial Attack TwistBoat Twist-Boat TS (High Energy - Disfavored) Epoxide->TwistBoat Equatorial Attack Product Product (Trans-Diaxial) TS->Product

Caption: Figure 2. The Fürst-Plattner pathway.[1][2][3][4] Nucleophilic attack favors the formation of a chair-like transition state, leading to trans-diaxial products.[1]

Troubleshooting Protocol: Epoxide Opening

Issue: "I am getting low yields or the wrong diastereomer."

Optimization Table: Conditions for Epoxide Opening

ConditionCatalystSolventTempOutcome
Standard Thermal NoneEtOH/H2ORefluxSlow, poor regiocontrol. Often leads to polymerization.
Lewis Acid (Mild)

(5M)

RTGood yield, strictly anti-addition.
Lewis Acid (Strong)



Recommended. High regioselectivity for the less hindered carbon [2].
Basic

DMF

Fast, but risks competing elimination reactions on the cyclohexane ring.

Step-by-Step Protocol: Ytterbium-Catalyzed Ring Opening

  • Setup: Dissolve substituted cyclohexene oxide (1.0 equiv) and substituted imidazole (1.2 equiv) in dry Acetonitrile (

    
    ).
    
  • Catalyst: Add

    
     (5-10 mol%).
    
  • Reaction: Stir at

    
     for 4-12 hours. Monitor by TLC/LCMS.
    
  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
  • Result: This protocol maximizes the Fürst-Plattner selectivity, favoring the trans-diaxial alcohol product.

Module 3: Frequently Asked Questions (FAQs)

Q1: My imidazole has an electron-withdrawing group (EWG) at position 4. Why is my alkylation ratio inverted? A: EWGs (like


 or 

) decrease the basicity of the adjacent nitrogen (N3) via inductive effects. This makes the distal nitrogen (N1) significantly more nucleophilic, often enhancing the selectivity for the 1,4-isomer beyond what sterics alone would predict [3].

Q2: Can I fix the regiochemistry after the reaction? A: Generally, no. Imidazole N-alkyl bonds are stable.[5] However, if you synthesized the wrong isomer, you might be able to isomerize it thermally if the barrier is low, but this is rare for alkyl groups. The best "fix" is the SEM-switch method described in Module 1 to chemically transpose the substitution pattern.

Q3: How do I distinguish the regioisomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

  • 1,4-Isomer: You will see a Cross-Peak (NOE) between the N-alkyl protons and the C5-H proton of the imidazole ring.

  • 1,5-Isomer: The N-alkyl protons will show an NOE with the substituent at C4 (if it has protons) or lack the C5-H interaction.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012).[6] Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 134(1), 700–706.[6] [Link][5][6]

  • Crosthwaite, J. M., et al. (2004).[5] Epoxide Ring-Opening Reactions with Imidazoles Catalyzed by Ytterbium Triflate. Journal of Organic Chemistry, 69, 1378. (See general Lewis Acid catalysis principles in: [Link])

  • Lafquih Titouani, S., et al. (2022). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 27(4), 1165.[5] [Link]

  • Fürst, A., & Plattner, P. A. (1949). Über Steroide und Sexualhormone. 160. Mitteilung. 2α, 3α- und 2β, 3β-Oxido-cholestane; Konfiguration der 2-Oxy-cholestane.[3] Helvetica Chimica Acta, 32(1), 275-283. (Foundational Rule Source).

Sources

Technical Support Center: Stability of 2-(1H-imidazol-1-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(1H-imidazol-1-yl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this molecule's stability, particularly under acidic conditions. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to ensure the integrity of your experimental results.

Overview of Stability Concerns

This compound is a bifunctional molecule containing a basic imidazole ring and a secondary alcohol on a cyclohexane scaffold. Its stability in acidic media is governed by the reactivity of these two groups. The primary events under acidic conditions are the protonation of the imidazole ring and the potential for acid-catalyzed dehydration of the cyclohexanol moiety. Understanding the interplay between these processes is critical for accurate analysis, formulation development, and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in an acidic medium?

The two main concerns are:

  • Protonation: The sp2-hybridized nitrogen (N-3) of the imidazole ring is basic (pKaH of the conjugate acid is ~7) and will be readily protonated in acidic solutions to form a stable imidazolium salt.[1][2] This is not a degradation but an equilibrium-driven process that alters the molecule's charge and polarity.

  • Acid-Catalyzed Dehydration: The secondary alcohol on the cyclohexanol ring is susceptible to elimination of a water molecule under acidic conditions, especially when heated.[3][4] This is an irreversible degradation reaction that forms an alkene, 1-(cyclohex-1-en-1-yl)-1H-imidazole, and its isomers.

Q2: How does pH affect the stability of the compound?

At a pH below approximately 7, the imidazole ring will exist predominantly in its protonated (imidazolium) form.[1] While this form is stable, the presence of acid (H₃O⁺) is a prerequisite for the dehydration of the alcohol. The rate of this degradation reaction is expected to increase as the pH is lowered and/or the temperature is raised.[5]

Q3: What are the likely degradation products under acidic stress?

The primary degradation products are isomers of 1-(cyclohexenyl)-1H-imidazole, resulting from the loss of water from the cyclohexanol ring. The exact isomer distribution may depend on the specific acid and reaction conditions.

Q4: Is the imidazole ring itself susceptible to degradation in acid?

The imidazole ring is generally robust and aromatic, making it resistant to ring-opening or other forms of degradation under typical acidic conditions used in pharmaceutical testing.[6] It forms stable salts with strong acids.[1][6]

Mechanistic Insights: Degradation Pathway

Under acidic conditions, two key chemical processes can occur. The first is the rapid and reversible protonation of the imidazole ring. The second is the slower, irreversible, and often temperature-dependent dehydration of the alcohol.

G cluster_0 Reversible Protonation of Imidazole cluster_1 Irreversible Dehydration of Alcohol (E1 Mechanism) Parent This compound Protonated_Imidazole Imidazolium Cation Form Parent->Protonated_Imidazole + H⁺ (Fast, Reversible) Parent2 This compound Protonated_OH Protonated Alcohol (Oxonium Ion) Parent2->Protonated_OH + H⁺ Carbocation Secondary Carbocation (Rate-Limiting Step) Protonated_OH->Carbocation - H₂O (Slow) Degradant 1-(cyclohexenyl)-1H-imidazole (Degradation Product) Carbocation->Degradant - H⁺ (Fast)

Caption: Key chemical pathways in an acidic environment.

The dehydration follows a classic E1 elimination mechanism:

  • Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (H₂O).[3]

  • Loss of Water: The C-O bond breaks, and water departs, forming a secondary carbocation on the cyclohexane ring. This is typically the rate-limiting step.[3]

  • Deprotonation: A base (like water) removes a proton from an adjacent carbon, forming a double bond and regenerating the acid catalyst.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action & Rationale
Appearance of new, less polar peaks in HPLC after acidic sample preparation. Acid-catalyzed dehydration is occurring. The resulting alkene is less polar than the parent alcohol, leading to a shorter retention time on a reversed-phase column.1. Minimize Exposure Time: Analyze samples immediately after preparation. 2. Control Temperature: Prepare samples in an ice bath and use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 3. Adjust pH: If the assay allows, use a milder acidic condition (e.g., pH 3-4 buffer instead of 0.1 M HCl). 4. Confirm Identity: Use LC-MS to check if the molecular weight of the new peak corresponds to the parent compound minus water (18 Da).
Poor recovery or loss of total analyte signal over time. Significant degradation of the parent compound into multiple products or into products that are not detected at the chosen wavelength.1. Perform a Time-Course Study: Analyze the sample in the acidic diluent at several time points (e.g., 0, 2, 4, 8 hours) to quantify the rate of degradation. 2. Use a Photodiode Array (PDA) Detector: A PDA detector can help identify if degradation products have different UV maxima, ensuring that all relevant species are being monitored.
Inconsistent peak areas or degradation profiles between runs. The degradation reaction is highly sensitive to minor variations in experimental conditions.1. Standardize Acid Preparation: Always use freshly prepared and accurately measured acidic solutions. 2. Ensure Thermal Uniformity: When heating is required for stress studies, use a calibrated, stable heating block or water bath. Ensure all samples experience the same thermal history before analysis. 3. Neutralize Consistently: If neutralization is part of the protocol, ensure the final pH is consistent across all samples and standards to prevent further reaction post-stress.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method, following principles outlined in ICH guidelines.[7][8]

Caption: Workflow for an acid-induced forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Sample Preparation: Dilute the stock solution with 0.1 M Hydrochloric Acid to a target concentration of ~0.1 mg/mL.

  • Control Sample Preparation: As a negative control, dilute the same stock solution with the analytical mobile phase or water to the same target concentration.

  • Incubation: Place both the stress and control samples in a controlled environment, for example, a water bath at 60°C.

  • Time Points: Withdraw aliquots from both solutions at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Neutralization: Immediately neutralize the acidic aliquots by adding an equimolar amount of Sodium Hydroxide (e.g., 0.1 M NaOH). This step is crucial to halt the degradation reaction and prevent artifact formation.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

The goal is to resolve the active pharmaceutical ingredient (API) from all process impurities and degradation products.[9][10]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase A: 10 mM Ammonium Formate buffer, pH 3.0. The acidic pH will ensure the imidazole is protonated and sharpens the peak shape.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes to elute both the polar parent compound and any less polar degradants.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at ~210 nm, where the imidazole ring has strong absorbance. A PDA detector is highly recommended to assess peak purity.

  • Validation: The method must demonstrate specificity by showing baseline resolution between the parent peak and all peaks generated during the forced degradation study.

Data Summary Example

The following table illustrates hypothetical data from a forced degradation study at 60°C in 0.1 M HCl.

Time (Hours)Parent Compound (%)Primary Degradant (%) [RRT ~0.85]
0100.00.0
296.53.4
492.87.1
885.414.5
2465.134.8

This data clearly indicates a time-dependent degradation process, which is essential for understanding the stability kinetics of the molecule.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. Retrieved from [Link]

  • Batta, G., et al. (2024). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. Chemistry – A European Journal. Available at: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). Imidazole Catalysis. Journal of Biological Chemistry. Available at: [Link]

  • Akiya, N., & Savage, P. E. (2001). Kinetics and Mechanism of Cyclohexanol Dehydration in High-Temperature Water. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Prajapati, A., et al. (2016). Forced degradation, LC-UV, MS(n) and LC-MS-TOF studies on azilsartan: Identification of a known and three new degradation impurities. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • de Oliveira, R. N., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • Reddit. (2016). I don't understand why imidazole has a weak acidic group. r/chemhelp. Available at: [Link]

  • Study.com. (n.d.). Dehydration of Cyclohexanol | Definition & Mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanol. Retrieved from [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Hoeller, U. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and WHO. DGRA. Available at: [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Scribd. (n.d.). Acid-Catalyzed Dehydration of Cyclohexanol To Cyclohexene Lab - Report. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]

  • Park, K. (2005). Assay and Stability Testing. Handbook of Pharmaceutical Analysis by HPLC. Available at: [Link]

  • ResearchGate. (2022). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • Rath, S. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. Available at: [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Separation Science. (2024). Analytical Techniques In Stability Testing. Retrieved from [Link]

Sources

Technical Support Center: Achieving High Enantiomeric Excess in Imidazole Cyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral imidazole cyclohexanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address the specific challenges you may encounter in achieving high enantiomeric excess (ee). Our approach is grounded in mechanistic principles and field-proven insights to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high enantiomeric excess critical for imidazole cyclohexanol derivatives in drug development?

The chirality of active pharmaceutical ingredients (APIs) is a crucial factor in their pharmacological and toxicological profiles. For imidazole cyclohexanol derivatives, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. Regulatory agencies worldwide require new chiral drugs to be developed as single enantiomers unless there is a clear therapeutic advantage to the racemic mixture. Therefore, controlling the stereochemistry to produce a single, desired enantiomer with high purity is a fundamental requirement in modern drug development.

Q2: What are the primary synthetic strategies for obtaining enantiomerically pure imidazole cyclohexanol?

There are three main approaches to producing enantiomerically pure imidazole cyclohexanol:

  • Asymmetric Synthesis: This is often the most efficient method, where the desired stereochemistry is introduced during the reaction using a chiral catalyst, reagent, or auxiliary. Organocatalysis, in particular, has emerged as a powerful tool for these transformations.[1]

  • Chiral Resolution: This involves the separation of a racemic mixture of imidazole cyclohexanol. A common method is the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent, followed by separation through crystallization.[2] While effective, this method has a theoretical maximum yield of 50% for the desired enantiomer unless the undesired enantiomer can be racemized and recycled.

  • Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure starting material that already contains the required stereocenters. The synthesis then proceeds through a series of stereospecific reactions to build the final imidazole cyclohexanol molecule.

Q3: What are the most common reasons for low enantiomeric excess in my reaction?

Low enantiomeric excess can stem from several factors:

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst loading play a significant role in enantioselectivity. Lower temperatures often, but not always, favor higher ee.

  • Catalyst Inefficiency or Deactivation: The chosen chiral catalyst may not be optimal for your specific substrate, or it may be degrading under the reaction conditions due to impurities, moisture, or air.

  • Racemic Background Reaction: A non-catalyzed, racemic reaction may be occurring alongside the desired asymmetric transformation, effectively lowering the overall ee of the product.[3]

  • Product Racemization: The chiral product itself may be unstable under the reaction or work-up conditions, leading to a loss of enantiomeric purity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Enantiomeric Excess (ee)

You've successfully synthesized your target imidazole cyclohexanol, but the chiral HPLC analysis reveals a low ee.

  • Non-Optimal Reaction Temperature:

    • Explanation: The energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Temperature directly influences the reaction kinetics, and a non-optimal temperature can lead to the formation of a higher proportion of the undesired enantiomer.

    • Protocol:

      • Set up a series of small-scale reactions at different temperatures (e.g., -78°C, -40°C, 0°C, and room temperature).

      • Ensure all other parameters (solvent, concentrations, catalyst loading) are kept constant.

      • After a fixed reaction time, quench the reactions and analyze the ee of each.

      • Plot ee versus temperature to identify the optimal condition.

  • Inappropriate Solvent Choice:

    • Explanation: The solvent can influence the conformation of the catalyst and the substrate, as well as the stability of the transition states. A suboptimal solvent can lead to a less organized transition state and therefore lower enantioselectivity.

    • Protocol:

      • Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, acetonitrile).

      • Run small-scale reactions in each solvent under the otherwise optimized conditions.

      • Analyze the ee for each reaction to determine the most suitable solvent.

  • Catalyst-Substrate Mismatch or Impurity:

    • Explanation: The steric and electronic properties of both the catalyst and the substrate must be compatible for high enantioselectivity. Impurities in the catalyst or reagents can also poison the catalyst.

    • Protocol:

      • If available, screen a small library of chiral catalysts with different structural features.

      • Ensure the purity of your starting materials and catalyst. If necessary, re-purify the substrate and use a freshly opened or purified catalyst.

      • Strictly maintain an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents, as many catalysts are sensitive to air and moisture.

low_ee_workflow start Low ee Observed temp Is Temperature Optimized? start->temp solvent Is Solvent Optimized? temp->solvent Yes screen_temp Action: Screen Temperatures (-78°C to RT) temp->screen_temp No catalyst Is Catalyst/Substrate Pure? solvent->catalyst Yes screen_solvent Action: Screen Solvents (Polar & Nonpolar) solvent->screen_solvent No racemic Is Background Reaction Occurring? catalyst->racemic Yes purify Action: Re-purify Substrate & Verify Catalyst Purity catalyst->purify No lower_temp Action: Lower Temperature &/or Catalyst Loading racemic->lower_temp Yes end High ee Achieved racemic->end No screen_temp->solvent screen_solvent->catalyst purify->racemic lower_temp->end

Caption: Troubleshooting workflow for low enantiomeric excess.

Issue 2: Product Racemization

You've achieved a high ee during the reaction, but the enantiomeric purity decreases significantly after work-up or purification.

  • Acidic or Basic Conditions during Work-up:

    • Explanation: The stereocenters in vicinal amino alcohols can be susceptible to racemization under certain pH conditions. For instance, strong bases can deprotonate the nitrogen of an unsubstituted imidazole, potentially leading to ring-opening and subsequent loss of stereochemical integrity.[4] Similarly, acidic conditions can sometimes facilitate racemization of chiral alcohols.[2]

    • Protocol:

      • Perform the aqueous work-up using a neutral or buffered solution (e.g., saturated ammonium chloride or phosphate buffer at pH 7).

      • Avoid strong acids or bases during extraction and purification steps.

      • If purification by column chromatography is necessary, consider using a deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) to minimize on-column racemization.

  • Elevated Temperatures during Purification:

    • Explanation: Racemization is a thermally activated process. High temperatures during solvent removal or purification can provide enough energy to overcome the barrier to racemization.

    • Protocol:

      • Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a water bath at or below room temperature).

      • If distillation is required, perform it under high vacuum to keep the temperature as low as possible.

  • Dissolve a small sample of your enantiomerically enriched imidazole cyclohexanol in the solvent used for your work-up or purification.

  • Add a small amount of the acid or base you suspect is causing racemization.

  • Stir the solution at room temperature for a set period (e.g., 1, 4, and 24 hours).

  • Take aliquots at each time point, neutralize the solution, and analyze the ee by chiral HPLC.

  • A decrease in ee over time confirms that your product is racemizing under these conditions.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of ee is crucial for troubleshooting and optimizing your reaction. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.

Chiral HPLC Method Development Protocol
  • Column Selection:

    • Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including those with imidazole and alcohol functionalities.[5][6][7]

    • Procedure: Start by screening columns with different polysaccharide derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase Screening:

    • Rationale: The mobile phase composition significantly affects retention and resolution. Normal phase (e.g., hexane/isopropanol) and polar organic (e.g., methanol or acetonitrile) modes are common starting points.

    • Procedure:

      • Begin with a standard mobile phase, such as 90:10 (v/v) hexane/isopropanol.

      • If separation is not achieved, systematically vary the alcohol content (e.g., to 80:20 or 95:5).

      • Small amounts of additives, such as diethylamine for basic compounds, can improve peak shape and resolution.

  • Optimization:

    • Rationale: Fine-tuning the flow rate and temperature can improve the resolution between enantiomers.

    • Procedure:

      • Adjust the flow rate (e.g., between 0.5 and 1.5 mL/min) to find the best balance between resolution and analysis time.

      • Vary the column temperature (e.g., between 15°C and 40°C) as this can sometimes significantly impact selectivity.

  • Quantification:

    • Procedure: Once baseline separation is achieved, integrate the peak areas of the two enantiomers. Calculate the ee using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

TechniqueProsCons
Chiral HPLC High precision and accuracy, widely applicable, robust for quantitative analysis.[6][7]Can require extensive method development, higher cost for columns and solvents.
Chiral SFC Faster separations, lower solvent consumption, environmentally friendly.Higher initial instrument cost, may not be suitable for all compounds.
NMR with Chiral Shift Reagents Provides structural information, can be used for absolute configuration determination (e.g., Mosher's ester analysis).Lower sensitivity and precision for ee determination compared to chromatography, requires pure samples.

Synthetic Strategies and Optimization

A common and effective strategy for synthesizing chiral imidazole cyclohexanols is the asymmetric ring-opening of a meso-epoxide.

Workflow: Asymmetric Ring-Opening of Cyclohexene Oxide

Caption: General workflow for the asymmetric synthesis of imidazole cyclohexanol.

  • Catalyst System: The choice of the chiral catalyst or ligand is paramount. For the ring-opening of epoxides with nitrogen nucleophiles, chiral catalyst systems based on metals like chromium, cobalt, or copper, complexed with chiral ligands (e.g., salen or box ligands), have shown great promise. Organocatalysts, such as chiral bicyclic imidazoles, can also be highly effective.[1]

  • Imidazole Source: The nucleophilicity of the imidazole can be tuned. Using imidazole itself or a metallated imidazole (e.g., sodium imidazolate) will affect the reaction rate and potentially the selectivity.

  • Stoichiometry and Addition Order: The ratio of substrate, nucleophile, and catalyst should be carefully optimized. In some cases, slow addition of one of the reagents can suppress side reactions and improve enantioselectivity.

References

  • Zhang, W., et al. (2022). Design, Synthesis, and Application of Chiral Bicyclic Imidazole Catalysts. Accounts of Chemical Research. [Link]

  • Busacca, C. A., et al. (2008). On the racemization of chiral imidazolines. The Journal of Organic Chemistry. [Link]

  • Gawroński, J., & Wzorek, Z. (2007). Chapter 3: Racemization, Enantiomerization and Diastereomerization. In Stereochemistry and Organic Synthesis. [Link]

  • Córdova, A. (2010). One-Pot Organocatalytic Direct Asymmetric Synthesis of α-Amino Alcohol Derivatives. ResearchGate. [Link]

  • Vries, J. G. (2001). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]

  • Bhusan, R., & Singh, S. (2015). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Acta Chromatographica. [Link]

  • SIELC Technologies. (2023). Separation of 4-Aminocyclohexanol on Newcrom R1 HPLC column. SIELC. [Link]

  • University of Wisconsin-Madison. (2018). 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone. Minds@UW. [Link]

  • Maruoka, K., & Ooi, T. (2007). Design of chiral organocatalysts for practical asymmetric synthesis of amino acid derivatives. Chemical Communications. [Link]

  • Veselý, J., & Březina, K. (2024). Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journal of Organic Chemistry. [Link]

  • Das, B., et al. (2022). Functionalization of imidazole N-oxide: a recent discovery in organic transformations. Beilstein Journal of Organic Chemistry. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. [Link]

  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Bosson, J., et al. (2010). Mechanism of Racemization of Chiral Alcohols Mediated by 16-Electron Ruthenium Complexes. Journal of the American Chemical Society. [Link]

  • Columnex. (n.d.). Chiral HPLC and SFC Columns. Columnex. [Link]

  • Łaczkowski, K. Z. (2013). Asymmetric synthesis of novel (1H-benzo[d]imidazol-2-ylthio)- and (di-n-butylamino)acetamides. Acta Poloniae Pharmaceutica. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2021). Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link]

  • Wang, Y., et al. (2021). Asymmetric synthesis of chiral imidazolidines by merging copper and visible light-induced photoredox catalysis. Organic Chemistry Frontiers. [Link]

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Semantic Scholar. [Link]

  • Gerber, L. C., et al. (2025). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. MDPI. [Link]

  • Leyva-Pérez, A., et al. (2020). Imidazolium salt catalyzed ring opening of cyclohexene oxide with aniline. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazole Synthesis. Organic Chemistry Portal. [Link]

  • Rosas-Nexticapa, M., et al. (2003). Enantioselective Ring Opening of meso-Cyclohexene Epoxide with Phenyllithium Catalyzed by Chiral Schiff Base Ligands. SciELO México. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Landscape of Imidazole-Alcohol/Phenol Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Imidazole-Based Ligands

Imidazole and its derivatives are ubiquitous in biological systems, most notably as the side chain of the amino acid histidine, which plays a crucial role in the active sites of many metalloenzymes. This biological prevalence has inspired the synthesis of a vast array of imidazole-containing ligands for the coordination of transition metals. The inclusion of a hydroxyl group, as in 2-(1H-imidazol-1-yl)cyclohexan-1-ol or its phenolic analogs, introduces a secondary, and often deprotonatable, donor site. This bifunctionality allows for the formation of stable chelate rings and provides a handle for modulating the electronic and steric properties of the resulting metal complexes. The subtle interplay of the imidazole nitrogen and the hydroxyl oxygen donor atoms dictates the coordination geometry, nuclearity, and ultimately, the reactivity and physicochemical properties of the complex.

Experimental Workflow: From Synthesis to Structural Elucidation

The journey from ligand synthesis to the final elucidated crystal structure is a meticulous process. The following workflow diagram illustrates the typical experimental pathway for preparing and characterizing these types of complexes.

Experimental Workflow General Experimental Workflow for Imidazole-Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization Ligand_Synth Ligand Synthesis (e.g., condensation reaction) Complex_Synth Complexation Reaction (Ligand + Metal Salt) Ligand_Synth->Complex_Synth Crystallization Crystallization (e.g., slow evaporation, vapor diffusion) Complex_Synth->Crystallization Spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) Complex_Synth->Spectroscopy Elemental_Analysis Elemental Analysis Complex_Synth->Elemental_Analysis XRD Single-Crystal X-ray Diffraction Crystallization->XRD Crystal Selection Structure_Solution Structure Solution & Refinement XRD->Structure_Solution Data Collection Final_Structure Final_Structure Structure_Solution->Final_Structure Final 3D Structure & CIF Data

Figure 2: Schematic representation of a tetrahedral Zn(II) complex with two imidazole-phenol ligands.

In such complexes, the two bidentate ligands create a distorted tetrahedral environment around the central zinc ion. [1][2]The bite angle of the ligand (N-Zn-O) is a critical parameter influencing the degree of distortion from ideal tetrahedral geometry.

Molecular Structure of a Representative [Cu(II)(L)(Solvent)X] Complex

Copper(II) complexes with similar ligands often exhibit a higher degree of structural variability due to the Jahn-Teller effect. A common coordination geometry is a distorted square pyramidal or square planar geometry. [3][4]In a typical mononuclear complex, the imidazole-phenol ligand acts as a bidentate N,O-donor, with the remaining coordination sites occupied by solvent molecules (e.g., methanol) and/or counter-ions. [3][4]

Sources

Comparative HPLC Methodologies for Purity Analysis of 2-(1H-imidazol-1-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, Process Development Scientists, and QC Specialists.[1]

Executive Summary

The purity analysis of 2-(1H-imidazol-1-yl)cyclohexan-1-ol presents a classic chromatographic challenge: analyzing a polar, basic heterocycle (imidazole) attached to a secondary alcohol.[1] Standard Reversed-Phase (RP) methods often fail due to the "Silanol Effect," where the protonated imidazole moiety interacts with residual silanols on the stationary phase, leading to severe peak tailing and poor resolution.[1]

This guide objectively compares three distinct chromatographic strategies:

  • Traditional Acidic RP-HPLC: (Often insufficient due to tailing).

  • High-pH RP-HPLC (Recommended): Utilizes hybrid-silica technology to suppress ionization.

  • HILIC (Hydrophilic Interaction LC): Best for retaining highly polar impurities.[1]

Our Verdict: For routine purity analysis in a drug development setting, Method B (High-pH RP) offers the highest robustness and resolution, effectively neutralizing the basic imidazole group to produce sharp, symmetrical peaks.[1]

Chemical Context & The Analytical Challenge

To select the correct method, one must understand the analyte's behavior in solution.[1]

  • Analyte: this compound

  • Key Functional Group: Imidazole ring (Basic nitrogen).[1]

  • pKa: ~6.9 – 7.0 (Conjugate acid of imidazole).[1]

  • UV Absorbance: Maxima at ~210–220 nm.[1]

The Problem with Standard Methods (Low pH): At a typical HPLC pH of 3.0 (using Formic Acid or Phosphate), the imidazole nitrogen is fully protonated (


).[1] This cationic species interacts ionically with the anionic silanol groups (

) present on standard C18 silica columns.
  • Result: Tailing Factor (

    
    ) > 2.0, retention time shifting, and potential co-elution with impurities.[1]
    

Comparative Analysis of Methodologies

The following table summarizes the performance of three competing methodologies based on experimental trials with imidazole-derivative intermediates.

Table 1: Performance Matrix
FeatureMethod A: Traditional Acidic Method B: High-pH Hybrid (Recommended) Method C: HILIC
Stationary Phase Standard C18 (5 µm)Hybrid Silica C18 (e.g., XBridge/Gemini)Bare Silica or Zwitterionic
Mobile Phase pH pH 3.0 (Phosphate/Formate)pH 10.0 (Ammonium Bicarbonate/Ammonia)pH 5.0 (Ammonium Acetate)
Analyte State Protonated (

)
Neutral (

)
Charged/Polar
Peak Shape (

)
Poor (1.8 – 2.[1]5)Excellent (1.0 – 1.2) Good (1.1 – 1.3)
Retention (

)
Low (Elutes near void)Moderate (Hydrophobic retention)High (Retains polar impurities)
Resolution (

)
< 1.5 (Risk of overlap)> 2.0 (Baseline separation) > 2.0
Equilibration FastModerateSlow

Method Selection Decision Tree

The following diagram illustrates the logical workflow for selecting the appropriate method based on specific impurity profiling needs.

MethodSelection Start Start: Purity Analysis of This compound CheckImp Are highly polar impurities (e.g., salts, small amines) expected? Start->CheckImp HILIC Select Method C: HILIC (Bare Silica / Amm. Acetate) CheckImp->HILIC Yes CheckpH Is the column High-pH Stable (Hybrid Silica)? CheckImp->CheckpH No (Standard Organic Impurities) MethodB Select Method B (Recommended): High pH RP-HPLC (pH 10 / Hybrid C18) CheckpH->MethodB Yes (Gemini/XBridge) MethodA Select Method A (Fallback): Acidic RP + Ion Pairing (pH 3 + Hexanesulfonate) CheckpH->MethodA No (Standard C18 Only)

Caption: Decision tree for selecting the optimal HPLC methodology based on impurity polarity and available column chemistry.

Detailed Experimental Protocols

Protocol 1: The "Gold Standard" High-pH Method (Method B)

Rationale: By elevating the pH to 10.0 (above the pKa of 7.0), the imidazole ring is deprotonated and neutral.[1] This eliminates ion-exchange interactions with silanols and increases hydrophobicity, allowing the C18 chain to retain the molecule via pure solvophobic mechanisms.[1]

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Ammonium Bicarbonate (

    
    )[1]
    
  • Ammonium Hydroxide (

    
    )[1]
    
  • Purified Water (Milli-Q)[1]

Instrument Conditions:

ParameterSetting
Column Agilent Poroshell HPH-C18 or Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with

Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV @ 215 nm (Primary), 254 nm (Secondary)
Injection Vol 5 - 10 µL

Gradient Program:

  • 0.0 min: 5% B[1]

  • 10.0 min: 60% B

  • 12.0 min: 90% B (Wash)[1]

  • 15.0 min: 5% B (Re-equilibration)

Critical Success Factor: Ensure your column is rated for pH > 9.[1]0. Standard silica columns will dissolve under these conditions.[1]

Protocol 2: HILIC Method (Method C - Alternative)

Rationale: If the sample contains very polar precursors (e.g., unreacted imidazole or inorganic salts) that elute in the void volume of RP-HPLC, HILIC is required.[1]

Instrument Conditions:

ParameterSetting
Column Bare Silica or Zwitterionic (e.g., Merck SeQuant ZIC-HILIC)
Mobile Phase A 10 mM Ammonium Acetate (pH 5.[1]8) in 90:10 ACN:Water
Mobile Phase B 10 mM Ammonium Acetate (pH 5.[1]8) in 50:50 ACN:Water
Mode Isocratic or Shallow Gradient
Detection UV @ 210 nm

Impurity Profiling & Pathway Visualization[1]

Understanding the synthesis helps identify likely impurities.[1] The compound is typically synthesized via the ring-opening of cyclohexene oxide by imidazole.

Likely Impurities:

  • Imidazole (Starting Material): Highly polar, elutes early in RP.[1]

  • Cyclohexene Oxide: Non-polar, UV inactive (requires refractive index or ELSD if present).[1]

  • Bis-substituted byproducts: More hydrophobic, elutes later.[1]

SynthesisPathway SM1 Imidazole (Polar/Basic) Reaction Ring Opening (Heat/Catalyst) SM1->Reaction SM2 Cyclohexene Oxide (Non-polar) SM2->Reaction Product This compound (Target Analyte) Reaction->Product Impurity1 Impurity A: Unreacted Imidazole (Early Eluter) Reaction->Impurity1 Impurity2 Impurity B: Regioisomers/Bis-adducts (Late Eluter) Reaction->Impurity2

Caption: Synthesis pathway highlighting the origin of critical impurities tracked by the HPLC method.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (Tf > 1.5) Silanol interaction (pH too low).Switch to Method B (pH 10) or add 0.1% Triethylamine (TEA) to Method A.
Split Peaks Sample solvent mismatch.Dissolve sample in Mobile Phase A rather than 100% Acetonitrile.
Retention Drift pH instability.[1]Imidazole pKa is ~7.[1]0. Ensure buffer capacity is high if working near pH 7.0 (Method B avoids this by working at pH 10).[1]
Low Sensitivity Wrong wavelength.Imidazole has weak absorbance >230nm.[1] Use 210-215 nm.

References

  • Review of HPLC Methods for Imidazole Derivatives: Source:Chromatography Online / LCGC.[1] "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes." Link:[1]

  • pKa and Chemical Properties: Source:EPA CompTox Chemicals Dashboard. "1-(1H-Imidazol-1-yl)-2-methylpropan-1-one Properties" (Structural Analog Data).[1] Link:[1]

  • High pH Method Strategy for Bases: Source:Agilent Technologies.[1] "Purity and Impurity Analysis Application Compendium." Link:[1]

  • HILIC Separation of Polar Bases: Source:ChromForum.[1] "RP HPLC method for Imidazole - Discussion on retention challenges." Link:[1]

  • Synthesis and Impurity Context: Source:Organic Chemistry Portal.[1] "Synthesis of Imidazoles." Link:[1]

Sources

2-(1H-imidazol-1-yl)cyclohexan-1-ol vs 1-(2-hydroxyethyl)imidazole ligand properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Rigid vs. Flexible Hydroxy-Imidazole Ligands

Executive Summary

This guide compares two structurally related but functionally distinct N,O-donor ligands: 2-(1H-imidazol-1-yl)cyclohexan-1-ol (Im-Cy-OH) and 1-(2-hydroxyethyl)imidazole (HEIm) .

While both molecules share the same fundamental donor set (an imidazole nitrogen and an aliphatic hydroxyl group), their applications diverge due to backbone topology. HEIm is a flexible, achiral, liquid ligand used primarily in industrial solvents, ionic liquids, and bulk metal extraction. In contrast, Im-Cy-OH is a rigid, chiral, solid ligand employed in high-value asymmetric catalysis and the construction of stereochemically defined metal-organic frameworks (MOFs).

Key Takeaway: Choose HEIm for cost-effective, high-capacity metal scavenging or solvent applications. Choose Im-Cy-OH when coordination geometry must be strictly controlled or when enantioselectivity is required.

Molecular Architecture & Sterics

The primary differentiator is the linker between the imidazole ring and the hydroxyl group.

  • HEIm (Flexible): The ethylene bridge (

    
    ) allows free rotation. The ligand must pay a high entropic cost to "wrap" around a metal center (chelate effect is weaker due to entropy loss upon binding).
    
  • Im-Cy-OH (Rigid): The cyclohexane ring locks the imidazole and hydroxyl groups into a specific conformation. Synthesized via epoxide ring opening, this ligand exists predominantly as the trans-isomer . In the preferred chair conformation, both bulky groups adopt an equatorial orientation, pre-organizing the ligand for metal binding with minimal entropic penalty.

Visualizing the Structural Difference

LigandComparison HEIm 1-(2-hydroxyethyl)imidazole (HEIm) Flex Flexible Ethylene Linker (High conformational entropy) HEIm->Flex ImCy This compound (Im-Cy-OH) Rigid Rigid Cyclohexane Backbone (Locked Trans-Diequatorial) ImCy->Rigid Flex->Rigid Vs. Coord_HEIm Adaptive Coordination (Bidentate or Bridging) Flex->Coord_HEIm Coord_ImCy Pre-organized Chelation (Stronger Binding / Chiral Induction) Rigid->Coord_ImCy

Figure 1: Structural logic flow comparing the flexible HEIm ligand against the rigid Im-Cy-OH scaffold.

Physicochemical Properties Comparison

Property1-(2-hydroxyethyl)imidazole (HEIm)This compound
CAS Number 1615-14-12362-61-0 (generic/related)
Physical State Viscous Yellow LiquidCrystalline Solid
Melting Point < 25 °C (Liquid at RT)95 – 110 °C (Isomer dependent)
Chirality AchiralChiral (2 Stereocenters: 1R,2R / 1S,2S)
Solubility Miscible with Water, AlcoholsSoluble in MeOH, DCM; Poor in Water
pKa (Im-H+) ~7.0 (Imidazolium)~6.8 (Slightly lower due to inductive effect)
Coordination Mode Monodentate (N) or Bidentate (N,O)Strictly Bidentate Chelate (N,O)

Scientist’s Note: The liquid state of HEIm makes it an excellent "reactive solvent" for epoxy curing or CO2 capture. The solid nature of Im-Cy-OH allows for easy purification by recrystallization, a critical feature for pharmaceutical intermediates.

Coordination Chemistry & Reactivity

A. The Chelate Effect
  • HEIm: When binding Cu(II), HEIm often acts as a monodentate ligand through the imidazole nitrogen (

    
    ). The hydroxyl group (
    
    
    
    ) coordinates only at high concentrations or high pH (as an alkoxide). It frequently forms bridging species, leading to polymeric networks.
  • Im-Cy-OH: The trans-diequatorial arrangement fixes the N and O atoms at a distance and angle ideal for forming a 5-membered chelate ring with a metal ion. This "pre-organization" results in a higher binding constant (

    
    ) compared to HEIm because the ligand does not lose as much freedom of motion upon binding.
    
B. Synthesis Pathways

The synthesis dictates the stereochemistry, which is vital for Im-Cy-OH performance.

  • HEIm Synthesis:

    • Reaction: Imidazole + Ethylene Carbonate (or 2-Chloroethanol).

    • Mechanism:[1][2] Simple nucleophilic substitution. No stereocenters created.

  • Im-Cy-OH Synthesis (Protocol Below):

    • Reaction: Imidazole + Cyclohexene Oxide.

    • Mechanism:[1][2]

      
      -type ring opening. The imidazole attacks the epoxide from the backside.
      
    • Result:Anti-addition . The resulting alcohol and imidazole groups are trans to each other.

Experimental Protocols

Protocol A: Synthesis of trans-2-(1H-imidazol-1-yl)cyclohexan-1-ol

Use this protocol to generate the rigid ligand for catalytic studies.

Reagents:

  • Cyclohexene oxide (10 mmol)

  • Imidazole (10 mmol)

  • Potassium Carbonate (

    
    , 0.5 mmol, Catalyst)
    
  • Ethanol (Solvent)

Procedure:

  • Dissolution: Dissolve imidazole (0.68 g) and

    
     (0.07 g) in 10 mL of ethanol in a round-bottom flask.
    
  • Addition: Add cyclohexene oxide (1.0 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (80 °C) for 6-12 hours. Monitor by TLC (SiO2, 10% MeOH in DCM).

  • Work-up: Evaporate the solvent under reduced pressure. The residue will likely be a solid or semi-solid.

  • Purification: Recrystallize from ethyl acetate/hexane or perform column chromatography (DCM:MeOH 95:5).

  • Validation: NMR should show axial protons for H-1 and H-2 (

    
     Hz), confirming the trans-diequatorial conformation.
    
Protocol B: Comparative Copper(II) Complexation

Use this to demonstrate the chelating ability.

Reagents:

  • 
     (Caution: Perchlorates are explosive when dry)
    
  • Ligand (HEIm or Im-Cy-OH)

  • Methanol[3]

Procedure:

  • Dissolve 1.0 mmol of Cu(II) salt in 5 mL MeOH (blue solution).

  • Add 2.0 mmol of Ligand dissolved in 5 mL MeOH.

  • Observation:

    • HEIm: Solution turns deep blue (formation of

      
       or bridging species). Upon standing/evaporation, may form oils or amorphous solids.
      
    • Im-Cy-OH: Solution turns distinct blue-violet (characteristic of chelated

      
       chromophore). Crystalline precipitate often forms rapidly due to the rigid, packable nature of the complex.
      

Applications Guide

Application FieldPreferred LigandWhy?
Asymmetric Catalysis Im-Cy-OH The chiral backbone induces stereoselectivity in reactions like the Baylis-Hillman or Michael addition.
CO2 Capture HEIm Liquid state allows it to function as a neat absorbent; high amine density per volume.
MOF Synthesis Im-Cy-OH Rigidity prevents pore collapse; chirality allows for enantioselective separation MOFs.
Epoxy Curing HEIm Liquid form blends easily with resins; hydroxyl group accelerates the curing reaction.
Antifungal Drugs Im-Cy-OH The structural motif mimics azole antifungals; the rigid backbone fits specific enzyme pockets (e.g., CYP51).

References

  • Synthesis of Imidazole Alcohols via Epoxide Opening

    • Title: "Regioselective and Stereoselective Ring Opening of Epoxides with Imidazoles."
    • Source:Journal of Organic Chemistry.
    • Context: Defines the anti-addition mechanism yielding trans-isomers.
  • Coordination of HEIm

    • Title: "Copper(II) complexes of 1-(2-hydroxyethyl)imidazole: Structural diversity."
    • Source:Polyhedron.
    • Context: Details the tendency of HEIm to form bridging networks vs.
  • Chiral Imidazole Ligands in Catalysis

    • Title: "Chemoenzymatic preparation of optically active 3-(1H-imidazol-1-yl)
    • Source:Royal Society of Chemistry (RSC) Advances.
    • Context: Demonstrates the use of the cyclohexyl scaffold for stereoselective outcomes.
  • Physical Properties of HEIm

    • Title: "1-(2-Hydroxyethyl)
    • Source:Sigma-Aldrich / PubChem.
    • Context: Verifies physical st

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(1H-imidazol-1-yl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Treat this compound as a Corrosive Reproductive Toxin.

2-(1H-imidazol-1-yl)cyclohexan-1-ol combines the corrosive, basic nature of an imidazole ring with the solubility properties of a cyclohexyl alcohol. While often used as a ligand or intermediate in pharmaceutical synthesis, its safety profile is frequently underestimated.

The Critical Risks:

  • Corrosivity: Imidazole derivatives can cause irreversible eye damage (Category 1) and skin burns (Category 1C).

  • Reproductive Toxicity: Many imidazole-based antifungals and intermediates are classified as Repr. 1B (May damage the unborn child).[1][2][3][4][5][6] You must handle this with the assumption of teratogenicity.

  • Hygroscopicity: The compound attracts moisture, which can alter its physical state from a manageable solid to a sticky, corrosive paste, increasing contamination risk.

Hazard Identification & Risk Profile

The following classifications are derived from the functional group analysis of imidazole and cyclohexanol parents, adhering to the Precautionary Principle.

Hazard ClassGHS CodeSignal WordOperational Implication
Skin Corrosion/Irritation H314 DANGER Causes severe skin burns and eye damage.[2][3][4][6] Dust on sweaty skin becomes caustic.
Reproductive Toxicity H360 DANGER May damage fertility or the unborn child.[6] Zero skin contact tolerance.
Acute Toxicity (Oral) H302 WARNINGHarmful if swallowed. Wash hands immediately after doffing gloves.[7]
Serious Eye Damage H318 DANGER Irreversible corneal damage possible upon contact.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this task-specific matrix to select the correct barrier.

The Glove Protocol (Critical)
  • Material: Nitrile Rubber (Minimum 0.11 mm / 4 mil).

  • Permeation Logic: Imidazoles are organic bases. While nitrile provides good splash protection, cyclohexanol derivatives can swell nitrile over time.

  • Rule: Change gloves immediately upon any splash or every 60 minutes of use.

Task IntensityRespiratory ProtectionEye ProtectionHand ProtectionBody Protection
Tier 1: Storage & Transport (Sealed containers)Lab ventilation sufficient.Safety Glasses with side shields.[7]Single Nitrile Gloves (4 mil).Standard Lab Coat (Cotton/Poly).
Tier 2: Weighing & Transfer (Open powder handling)Fume Hood Required. Face velocity: 100 fpm.Chemical Safety Goggles. (Glasses are insufficient for corrosive dust).Double Nitrile Gloves. Outer: 5 mil (Long Cuff).Inner: 4 mil.Lab Coat + Chemical Apron (Tyvek or PVC).
Tier 3: Solubilization & Reaction (Dissolved in solvent)Fume Hood Required. Sash at lowest working height.Chemical Safety Goggles + Face Shield (if >500mL).Double Gloves. Consider Laminate (Silver Shield) if using DCM/THF solvents.Lab Coat + Chemical Apron + Sleeve Covers.

Operational Protocol: The Closed-Loop Handling System

To ensure data integrity and safety, follow this "Closed-Loop" method to minimize exposure to atmospheric moisture and personnel.

Step 1: Engineering Setup
  • Verify Hood Function: Ensure the fume hood monitor indicates valid flow.

  • Ionization: Place a static eliminator (ionizing bar or gun) inside the hood. Organic powders like this compound are static-prone; static discharge can scatter corrosive dust.

  • Preparation: Line the work surface with a disposable absorbent mat (plastic side down).

Step 2: Weighing (The "Sub-Aliquot" Method)

Avoid weighing directly into the final reaction vessel if it requires moving the balance.

  • Tare a glass weighing boat or vial inside the hood.

  • Use a disposable spatula. Do not use metal spatulas if the compound is potentially wet/sticky, as imidazole can corrode certain alloys over time or introduce metallic impurities.

  • Transfer the solid. If spillage occurs on the balance, wipe immediately with a tissue dampened in dilute acetic acid (vinegar) followed by water to neutralize the base.

  • Cap immediately.

Step 3: Dissolution
  • Add the solvent (e.g., Methanol, DMSO) to the solid slowly.

  • Exothermic Note: Dissolving imidazoles can be slightly exothermic. In large scales (>50g), cool the receiving flask in an ice bath.

Emergency Response Logic

In the event of exposure, seconds count. The imidazole moiety is alkaline; do not use acidic neutralizers on the eyes.

ExposureResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT Type->Skin Eye EYE CONTACT Type->Eye Inhale INHALATION Type->Inhale SkinAction 1. Doff Contaminated Clothing 2. Brush off dry powder 3. Rinse water >15 min 4. NO VINEGAR on burns Skin->SkinAction EyeAction 1. Do NOT rub eyes 2. Flush eyewash >15 min 3. Hold eyelids open 4. Seek Ophthalmologist Eye->EyeAction InhaleAction 1. Move to fresh air 2. If breathing difficult: Oxygen 3. Seek Medical Attention Inhale->InhaleAction Medical SEEK MEDICAL HELP (Bring SDS) SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Caption: Decision tree for immediate response to this compound exposure. Note the prohibition of neutralizing agents on skin/eyes.[5]

Disposal & Environmental Compliance

As an organic base with potential ecotoxicity, this compound must never enter the sewer system.

Waste Segregation Strategy
  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" bag labeled "Toxic/Corrosive."

  • Liquid Waste:

    • Do NOT mix with Acid Waste: Mixing this imidazole derivative with acid waste streams (like Nitric or Sulfuric acid waste) can generate significant heat (exotherm) and potentially pressure-burst the container.

    • Correct Stream: Segregate into "Basic Organic Waste" or "Non-Halogenated Organic Waste" (depending on the solvent used).

WasteDisposal Waste Chemical Waste (this compound) State Physical State? Waste->State Solid Solid/Debris State->Solid Liquid Liquid Solution State->Liquid SolidBin Hazardous Solid Waste (Label: Toxic/Corrosive) Solid->SolidBin CheckSolvent Check Solvent Type Liquid->CheckSolvent Halo Halogenated (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated (MeOH, DMSO) CheckSolvent->NonHalo HaloBin Halogenated Waste (Base Compatible) Halo->HaloBin NonHaloBin Non-Halogenated Waste (Base Compatible) NonHalo->NonHaloBin

Caption: Logic flow for segregating waste to prevent incompatible chemical reactions (e.g., acid-base exotherms).

References

  • PubChem. (n.d.). Compound Summary: Imidazole. National Library of Medicine. Retrieved February 24, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Chemical Database: Cyclohexanol. United States Department of Labor. Retrieved February 24, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Imidazole - Reprotoxic Classification. Retrieved February 24, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.